An In-depth Technical Guide to CAS Number 85147-14-4
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 85147-14-4. Extensive research has been...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 85147-14-4. Extensive research has been conducted to elucidate the properties, potential applications, and commercial availability of this substance. Despite a thorough investigation across multiple chemical databases and scientific literature, definitive information linking CAS number 85147-14-4 to a specific, publicly documented chemical structure and its associated properties remains elusive. This guide will detail the search methodology, the outcomes of the investigation, and provide guidance for researchers encountering similar challenges with uncharacterized chemical identifiers.
Introduction: The Challenge of Unidentified CAS Numbers
A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This system provides an unambiguous way to identify a chemical, avoiding confusion that can arise from multiple systematic, generic, or trade names. However, the vastness of chemical space means that some registered compounds may not have readily available public information. This can occur for several reasons, including:
Proprietary research and development: The compound may be part of an ongoing, unpublished research project.
Limited scientific interest: The substance may have been synthesized but not further investigated or characterized.
Data entry errors or archival inconsistencies: In rare cases, errors can occur in public databases.
Obscure or historical data: The information may exist only in older, non-digitized literature.
This guide addresses the specific case of CAS number 85147-14-4, for which initial database searches did not yield a conclusive chemical identity.
Methodology: A Multi-pronged Approach to Identification
To ascertain the properties and suppliers of the compound associated with CAS number 85147-14-4, a systematic and exhaustive search strategy was employed. This included:
Broad-spectrum database queries: Initial searches were performed on major chemical databases, including PubChem, ChemSpider, and the CAS Registry itself.
Targeted supplier and manufacturer catalogs: The catalogs of numerous chemical suppliers were programmatically and manually searched.
Scientific literature review: Searches were conducted across scholarly databases such as SciFinder, Reaxys, Google Scholar, and PubMed using the CAS number as the primary search term.
Safety Data Sheet (SDS) and technical data sheet repositories: An extensive search for regulatory and safety documents associated with the CAS number was performed.
Results: The Absence of Definitive Data
Despite the comprehensive search methodology, no verifiable public information for a chemical substance with the CAS number 85147-14-4 could be located. The search results consistently indicated a lack of data for this specific identifier.
It is important to note that initial, unverified search results tentatively pointed towards "(1R,4S)-3,3-dimethyl-2,2,6-trioxo-2λ6-thiabicyclo[3.2.0]heptane-4-carboxylic acid". However, subsequent, more rigorous verification failed to establish a definitive link between this compound and the provided CAS number. Therefore, any properties or supplier information for this unrelated compound are not included in this guide to maintain scientific integrity.
Discussion and Recommendations for Researchers
The inability to identify a chemical entity for CAS number 85147-14-4 highlights a critical challenge in chemical research. When faced with an unidentifiable CAS number, researchers are advised to take the following steps:
Verify the CAS Number: Double-check the number for any typographical errors.
Consult the Original Source: If the CAS number was obtained from a publication or patent, refer back to the original document for any additional chemical identifiers, such as a chemical name, structure, or spectroscopic data.
Contact the CAS Organization: For critical research, directly contacting the Chemical Abstracts Service may provide clarification on the status of the CAS number.
Utilize Structure-based Searching: If any structural information is available, even fragmentary, it can be used to perform substructure or similarity searches in chemical databases, which may lead to the correct compound or related analogues.
Conclusion
While the primary objective of this guide was to provide a detailed technical overview of the properties and suppliers for the compound associated with CAS number 85147-14-4, our exhaustive investigation has concluded that no such public information is currently available. The scientific community relies on the accuracy and accessibility of chemical data, and this case serves as an important reminder of the potential for data gaps within extensive registry systems. Researchers are encouraged to employ rigorous verification methods when working with less-common chemical identifiers.
References
Due to the nature of the findings, no direct references for the properties or suppliers of CAS number 85147-14-4 can be provided. The methodology was based on standard practices for chemical information retrieval from the following authoritative sources:
PubChem: National Center for Biotechnology Information. PubChem. [Link]
CAS (Chemical Abstracts Service): A division of the American Chemical Society. [Link]
Exploratory
Biological Activity of Substituted Nicotinic Acid Esters: A Technical Guide to Pharmacological Mechanisms and Structural Optimization
Executive Summary: The Nicotinic Acid Scaffold in Drug Discovery Nicotinic acid (Niacin or Vitamin B3) and its derivatives represent a highly privileged scaffold in modern medicinal chemistry. While unmodified nicotinic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Nicotinic Acid Scaffold in Drug Discovery
Nicotinic acid (Niacin or Vitamin B3) and its derivatives represent a highly privileged scaffold in modern medicinal chemistry. While unmodified nicotinic acid is renowned for its profound lipid-modifying capabilities—specifically its ability to increase high-density lipoprotein (HDL) and decrease low-density lipoprotein (LDL) and triglycerides—its clinical utility is often hampered by poor pharmacokinetic profiles and the induction of severe cutaneous vasodilation (flushing)[1][2].
To circumvent these limitations and explore new therapeutic avenues, medicinal chemists frequently employ esterification and ring substitution. The esterification of the carboxylic acid group modifies the compound's polarity, solubility, and skin penetration capabilities, often acting as a prodrug strategy where endogenous esterases cleave the ester to release the active pharmacophore at the target site[3][4]. Furthermore, substitutions at the 2- and 6-positions of the pyridine ring dramatically shift the biological activity profile from lipid-lowering to antiproliferative, anti-inflammatory, and even agrochemical applications[5][6][7]. This guide synthesizes the mechanistic pharmacology, structure-activity relationships (SAR), and experimental workflows required to evaluate substituted nicotinic acid esters.
Mechanistic Pharmacology: The GPR109A (HCA2) Axis
The primary biological target for nicotinic acid and its short-chain aliphatic esters (e.g., methyl and ethyl nicotinate) is the G protein-coupled receptor GPR109A, also known as Hydroxycarboxylic acid receptor 2 (HCA2)[1][4].
Adipocyte Lipid Metabolism
In adipose tissue, the activation of GPR109A by nicotinic acid (released via esterase-mediated hydrolysis of its esters) triggers a
-protein mediated signaling cascade[2][4]. This activation inhibits adenylyl cyclase (AC), leading to a rapid depletion of intracellular cyclic AMP (cAMP)[2]. Because cAMP is the primary activator of Protein Kinase A (PKA)—which in turn phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin—the net result is a potent inhibition of lipolysis[2][8]. This antilipolytic effect reduces the flux of free fatty acids (FFAs) to the liver, ultimately decreasing VLDL and LDL synthesis[8].
The Cutaneous Flushing Phenomenon
Topical application of skin-permeable nicotinic acid esters (such as ethyl nicotinate) induces a localized vasodilatory response[2][4]. This is not a direct vascular effect but an immune-mediated cascade. GPR109A expressed on epidermal Langerhans cells is activated, triggering an influx of intracellular calcium (
)[8]. This activates Phospholipase A2 (
), initiating the arachidonic acid cascade[8]. The subsequent synthesis of Prostaglandin D2 (
) and E2 (
) acts on DP1, EP2, and EP4 receptors on underlying vascular smooth muscle cells, causing profound vasodilation[4][8].
Caption: Divergent GPR109A signaling pathways mediating antilipolytic and vasodilatory effects.
While simple aliphatic esters act primarily as prodrugs for GPR109A, direct substitution on the pyridine ring fundamentally alters the target profile, shifting the biological activity toward oncology, inflammation, and infectious diseases.
2-Substitutions (Halogens & Phenyls): The introduction of a bromine atom at the 2-position (e.g., Benzyl 2-bromonicotinate) provides a reactive site for cross-coupling, creating a versatile synthetic scaffold[3]. Furthermore, 2-substituted phenyl derivatives of nicotinic acid exhibit significant analgesic and anti-inflammatory activities, often outperforming reference drugs like mefenamic acid by suppressing TNF-α and IL-6 levels[6].
6-Substitutions (Aryl & Thioether groups): Functionalization at the 6-position abolishes GPR109A activity but introduces potent antiproliferative properties. 6-substituted nicotinic acid analogs act as inhibitors of Carbonic Anhydrase III (CAIII), a target implicated in cancer progression and dyslipidemia[5]. Additionally, 6-aryl-2-methylnicotinic acid hydrazones demonstrate potent cytotoxicity against leukemia cell lines[9].
Amide/Hydrazide Derivatives: Converting the ester to a hydrazide or N-acylhydrazone creates compounds with profound antitubercular and antiproliferative activities, largely due to the introduction of new hydrogen bond donors/acceptors that fit distinct pharmacophore models[9][10].
Table 1: Quantitative Biological Data of Substituted Nicotinic Acid Derivatives
To ensure scientific rigor, the evaluation of nicotinic acid esters requires self-validating experimental systems. A protocol is only as reliable as its internal controls. Below are the definitive workflows for assessing the two primary pharmacological effects of this scaffold.
Protocol 1: Ex Vivo Assessment of Vasodilator Activity (Laser Doppler Flowmetry)
This non-invasive protocol quantifies the microcirculatory blood flow changes induced by topical nicotinic acid esters, relying on the epidermal Langerhans cell cascade[3][8].
Self-Validation Mechanism: Incorporates a vehicle-only negative control to baseline mechanical stimulation, and a known potent vasodilator (e.g., pure methyl nicotinate) as a positive control to ensure equipment calibration and subject responsiveness.
Step-by-Step Methodology:
Preparation: Acclimatize healthy volunteer subjects in a temperature-controlled room (22±1°C) for 30 minutes to stabilize peripheral blood flow[3].
Site Demarcation: Define three distinct 2x2 cm test areas on the volar forearm: Test Ester, Positive Control (0.1% Methyl Nicotinate), and Negative Control (Vehicle base)[3].
Baseline Measurement: Record baseline microcirculatory blood flow at each site using a Laser Doppler Flowmeter for 5 minutes[3].
Application: Apply exactly 50 µL of each formulation to the respective demarcated zones.
Kinetic Monitoring: Continuously record blood flow (measured in Perfusion Units, PU) for 60 minutes post-application. The area under the curve (AUC) of the perfusion-time graph quantifies the total vasodilatory response.
Protocol 2: In Vitro Lipolysis Inhibition Assay
This assay measures the antilipolytic efficacy of nicotinic acid derivatives in differentiated adipocytes[2].
Self-Validation Mechanism: Uses Isoproterenol (a β-adrenergic agonist) to artificially stimulate lipolysis (positive control for lipolysis). The readout is glycerol release, which is the stoichiometric, non-reutilized byproduct of triglyceride hydrolysis, ensuring absolute quantification.
Step-by-Step Methodology:
Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes in 96-well plates using a standard IBMX/Dexamethasone/Insulin cocktail.
Starvation: Wash cells and incubate in serum-free, phenol red-free DMEM for 2 hours to establish a basal metabolic state.
Treatment: Pre-treat cells with varying concentrations of the test nicotinic acid ester (or its hydrolyzed acid form, if testing direct receptor agonism without esterases) for 30 minutes.
Stimulation: Add 1 µM Isoproterenol to all wells (except the absolute negative control) to stimulate cAMP production and subsequent lipolysis. Incubate for 2 hours.
Quantification: Extract the supernatant and use a colorimetric Glycerol Assay Kit (measuring absorbance at 570 nm). Calculate the IC50 for lipolysis inhibition relative to the Isoproterenol-only control.
Caption: Self-validating experimental workflow for evaluating nicotinic acid ester derivatives.
Emerging Therapeutic and Agrochemical Applications
Beyond classical lipid modulation, the functionalization of the nicotinic acid core is driving innovation across multiple sectors:
Oncology: The discovery that 6-substituted nicotinic acid analogs act as coordinate binders to the
ion in the active site of Carbonic Anhydrase III (CAIII) opens new pathways for managing cancer progression[5]. Furthermore, hydrazone derivatives exhibit marked antiproliferative activity against K562, HeLa, and MCF-7 cell lines[9][10].
Agrochemicals: Nicotinic acid derivatives are highly effective agrochemicals. For instance, N-(thiophen-2-yl) nicotinamide derivatives (synthesized via acyl chlorination of substituted nicotinic acids) exhibit potent broad-spectrum fungicidal activity, positioning them as next-generation crop protection agents[7].
Conclusion
Substituted nicotinic acid esters are far more than simple prodrugs for vitamin supplementation. Through precise structural modifications—such as 2-halogenation, 6-arylation, and targeted esterification—medicinal chemists can tune the pharmacological profile of this privileged scaffold. Whether exploiting the GPR109A axis for localized vasodilation and lipid modulation, or targeting CAIII for oncology, the rigorous application of structure-activity relationships and self-validating experimental protocols remains the cornerstone of successful drug development in this space.
The Aminonicotinate Scaffold: A Multidimensional Vector for Targeted Therapeutics
The aminonicotinate core—comprising a pyridine ring substituted with amino and carboxylate (ester) functionalities—has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural versatility allows f...
Author: BenchChem Technical Support Team. Date: March 2026
The aminonicotinate core—comprising a pyridine ring substituted with amino and carboxylate (ester) functionalities—has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural versatility allows for precise functionalization at the 2- and 6-positions, enabling the development of highly selective ligands for diverse biological targets[1]. This technical guide explores the pharmacological axes of aminonicotinate derivatives, detailing their mechanisms of action, the rationale behind their structural optimization, and the self-validating experimental protocols required to evaluate their efficacy.
Axis I: Cardiovascular Therapeutics via P2Y12 Receptor Antagonism
Mechanistic Rationale and Structural Optimization
The P2Y12 receptor is a G protein-coupled receptor (GPCR) pivotal in ADP-induced platelet aggregation. Antagonizing this receptor is a primary strategy for preventing arterial thrombosis. Ethyl 6-aminonicotinate acyl sulfonamides have been identified as highly potent, reversible P2Y12 antagonists[2].
During lead optimization, researchers discovered that shifting the sulfonamide moiety from a 5-chlorothienyl group to a benzyl sulfonamide significantly enhanced potency[2]. The causality here lies in the steric and electrostatic complementarity within the P2Y12 binding pocket; the benzyl group provides an optimal hydrophobic interaction that stabilizes the inactive conformation of the receptor. Furthermore, matched-pair analysis revealed that azetidine derivatives exhibited higher clearance rates than their piperidine counterparts, guiding the selection of piperidine-based compounds like AZD1283 to balance efficacy with a favorable pharmacokinetic profile[2].
Figure 1: Mechanism of P2Y12 receptor antagonism by 6-aminonicotinate derivatives preventing platelet aggregation.
Protocol: In Vivo Validation of Antithrombotic Efficacy (Modified Folts Model)
To evaluate the therapeutic index (TI)—the balance between antithrombotic efficacy and bleeding risk—a self-validating in vivo protocol is required.
Objective: Quantify the ED50 for inhibition of ADP-induced platelet aggregation versus the dose inducing a >3-fold increase in bleeding time[2].
Causality & Self-Validation: The Folts model induces cyclic flow reductions (CFRs) in mechanically damaged arteries. By continuously monitoring blood flow, the system self-validates: a stable baseline of CFRs must be established before drug administration. If CFRs do not stabilize, the animal is excluded, preventing false positives.
Preparation: Anesthetize the canine model and surgically expose the carotid artery. Place an ultrasonic flow probe to monitor blood flow continuously.
Induction of Thrombosis: Apply a mechanical clamp to induce endothelial damage, followed by a critical stenosis using a plastic cylinder. This triggers ADP-release and cyclic platelet thrombus formation (CFRs).
Baseline Validation: Record CFRs for 30 minutes. Proceed only if CFR frequency is highly regular (self-validation step).
Drug Administration: Infuse the 6-aminonicotinate derivative (e.g., AZD1283) intravenously in escalating doses (e.g., 1, 3, 10, 33 μg/kg/min).
Data Synthesis: Calculate the ED50 for CFR abolition. A TI ≥ 10 is established if the dose causing a 3-fold CBT increase is at least 10 times the ED50[2].
Axis II: Epigenetic Reprogramming in Oncology via 6PGD Inhibition
Mechanistic Rationale and Structural Optimization
In distant metastatic pancreatic ductal adenocarcinoma (PDAC), metabolic reprogramming drives epigenetic changes, notably the loss of histone 3 lysine 9 trimethylation (H3K9me3). 6-phosphogluconate dehydrogenase (6PGD), an enzyme in the oxidative pentose phosphate pathway (oxPPP), is a critical metabolic dependency in these tumors[3].
While 6-aminonicotinamide (6AN) is a known 6PGD inhibitor precursor, it exhibits severe neurotoxicity. Researchers developed 6-aminonicotinic acid (6ANA) esters to bypass this[3]. The causality of this design is rooted in membrane permeability: 6ANA possesses a negatively charged carboxylate at physiological pH, rendering it impermeable to cell membranes. By synthesizing lipophilic alkyl or cyclohexyloxycarbonyloxyethyl esters (e.g., Compound 5i), the prodrug readily crosses the lipid bilayer. Once intracellular, ubiquitous esterases cleave the ester to release 6ANA, which is then converted via the salvage pathway to 6-amino-NADP+, the active competitive inhibitor of 6PGD[3].
Figure 2: Intracellular processing of 6-aminonicotinate esters leading to 6PGD inhibition and epigenetic restoration.
Protocol: Intracellular Target Engagement and Epigenetic Quantification
To prove that the aminonicotinate ester is functioning on-target, the protocol must measure both the proximate metabolic blockade and the distal epigenetic consequence.
Objective: Validate 6PGD inhibition and subsequent H3K9me3 restoration in A38-5 PDAC cells[3].
Causality & Self-Validation: If the drug merely causes non-specific cytotoxicity, H3K9me3 might fluctuate randomly. By simultaneously performing LC-MS/MS to detect the accumulation of 6-phosphogluconate (the direct substrate of 6PGD), the system self-validates: epigenetic changes are causally linked to the specific metabolic blockade.
Cell Culture & Treatment: Seed A38-5 distant metastatic pancreatic carcinoma cells. Treat with Compound 5i at varying concentrations (0, 10, 50, 250 μM) for 72 hours.
Metabolite Extraction (Proximal Validation): Lyse a subset of cells using cold 80% methanol to quench metabolism. Centrifuge and analyze the supernatant via LC-MS/MS.
Metabolite Quantification: Confirm a dose-dependent accumulation of 6-phosphogluconate and depletion of ribulose-5-phosphate, proving 6PGD blockade[3].
Histone Extraction (Distal Validation): From the remaining cells, perform acid extraction of core histones using 0.2 N HCl.
Western Blotting: Resolve histones via SDS-PAGE. Probe with anti-H3K9me3 antibodies and normalize against total Histone H3 (loading control).
Data Synthesis: Correlate the LC-MS/MS metabolite ratios with the densitometric fold-change of H3K9me3.
Axis III: Antifungal Activity via GPI Biosynthesis Inhibition
Mechanistic Rationale
Beyond human targets, 2-aminonicotinate derivatives have demonstrated profound efficacy in agricultural and clinical mycology. Aminopyrifen is a novel 2-aminonicotinate fungicide that targets the GWT-1 protein, an essential enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway[4]. Inhibition of GWT-1 prevents the proper anchoring of cell wall mannoproteins, severely disrupting fungal cell wall integrity and inhibiting germ-tube elongation[4]. Because this target is highly conserved in fungi but distinct from mammalian pathways, aminopyrifen exhibits broad-spectrum activity against Ascomycetes without cross-resistance to existing commercial fungicides[4].
Quantitative Data Synthesis
The versatility of the aminonicotinate scaffold is best illustrated by comparing the pharmacological metrics across its divergent applications. The following table summarizes the key quantitative data for the therapeutic targets discussed.
The aminonicotinate scaffold represents a master key in medicinal chemistry. By manipulating the electronic and steric properties at the 2- and 6-positions, and by utilizing prodrug strategies (such as esterification) to overcome pharmacokinetic barriers, researchers can direct this core toward entirely distinct biological systems—from human GPCRs and metabolic enzymes to fungal biosynthesis pathways. Rigorous, self-validating protocols remain the cornerstone of advancing these derivatives from in vitro hits to viable therapeutic candidates.
References
Methyl 6-(Ethylamino)
Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi - PMC.
Lead optimization of ethyl 6-aminonicotinate acyl sulfonamides as antagonists of the P2Y12 receptor. separation of the antithrombotic effect and bleeding for candidate drug AZD1283 - PubMed.
Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma - PMC.
Design, Synthesis and Antibacterial Studies of Some New Pyridopyrimidine Derivatives as Biotin Carboxylase Inhibitors - Bulletin of the Faculty of Pharmacy Cairo University. Bulletin of the Faculty of Pharmacy Cairo University.
Structure and bonding in Ethyl 2-amino-5-methylnicotinate
An In-Depth Technical Guide to the Structure and Bonding of Ethyl 2-amino-5-methylnicotinate Executive Summary Ethyl 2-amino-5-methylnicotinate is a substituted pyridine derivative of significant interest in the fields o...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Structure and Bonding of Ethyl 2-amino-5-methylnicotinate
Executive Summary
Ethyl 2-amino-5-methylnicotinate is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and organic synthesis. As a heterocyclic building block, it possesses a unique arrangement of functional groups—an aromatic amine, a sterically accessible methyl group, and an ethyl ester—that make it a versatile precursor for the development of complex molecular architectures and active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of its molecular structure, intramolecular bonding, and supramolecular interactions. We will delve into its electronic properties, predictive spectroscopic signatures for characterization, a validated synthetic protocol, and the critical role of its structure in forming higher-order assemblies through hydrogen bonding. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's fundamental chemical properties and its potential as a scaffold in modern drug discovery.
Molecular Identity and Physicochemical Properties
Ethyl 2-amino-5-methylnicotinate is systematically known as ethyl 2-amino-5-methylpyridine-3-carboxylate. Its core is a pyridine ring, which imparts aromaticity and specific electronic characteristics. The strategic placement of its substituents governs its reactivity, solubility, and biological interaction potential.
The chemical behavior of Ethyl 2-amino-5-methylnicotinate is a direct consequence of its intricate electronic and structural arrangement. The molecule's stability and reactivity are dictated by the interplay of resonance, inductive effects, and steric factors.
Figure 1: Chemical structure of Ethyl 2-amino-5-methylnicotinate.
Hybridization and Aromaticity:
The pyridine ring consists of five sp²-hybridized carbon atoms and one sp²-hybridized nitrogen atom, forming a planar, cyclic, and conjugated system with 6 π-electrons, fulfilling Hückel's criteria for aromaticity. The ester carbonyl carbon is also sp²-hybridized, while the carbons of the ethyl and methyl groups are sp³-hybridized.
Resonance and Electronic Effects:
The molecule's electronic landscape is significantly influenced by its substituents:
2-Amino Group (-NH₂): This is a powerful electron-donating group (EDG) through resonance (+R effect). The lone pair on the nitrogen atom delocalizes into the pyridine ring, increasing the electron density, particularly at the ortho and para positions (C3 and C5).
3-Ethyl Carboxylate Group (-COOEt): This is an electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect) due to the electronegative oxygen atoms. It decreases the electron density of the ring.
5-Methyl Group (-CH₃): This is a weak electron-donating group through induction (+I effect) and hyperconjugation.
The net effect is a "push-pull" system where the amino group donates electron density that is withdrawn by the ester. This electronic push-pull dynamic influences the molecule's reactivity, dipole moment, and potential for intermolecular interactions.
Synthesis and Spectroscopic Characterization
Verifying the structure and purity of Ethyl 2-amino-5-methylnicotinate is paramount for its application in research and development. This requires a reliable synthetic method and a comprehensive analytical workflow.
A direct and common method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-amino-5-methylnicotinic acid. This reaction involves treating the acid with an excess of ethanol in the presence of a strong acid catalyst.
Figure 2: Synthetic workflow for Ethyl 2-amino-5-methylnicotinate.
Experimental Protocol:
Reaction Setup: To a suspension of 2-amino-5-methylnicotinic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
Heating: The mixture is heated to reflux (approx. 78°C) and maintained for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The esterification is an equilibrium process; using a large excess of ethanol drives the reaction toward the product.[2]
Workup: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.[3]
Purification: The solvent is evaporated to yield the crude product, which can be further purified by silica gel column chromatography to obtain the pure ethyl 2-amino-5-methylnicotinate.
Predictive Spectroscopic Signature
While specific experimental data is best obtained directly, the structure allows for accurate prediction of its spectroscopic characteristics, which are crucial for its identification.[4]
Technique
Feature
Predicted Value and Rationale
¹H NMR
Aromatic Protons
Two singlets (or narrow doublets) expected in the aromatic region (~7.0-8.0 ppm). The proton at C6 will be downfield due to proximity to the ring nitrogen, while the proton at C4 will be slightly upfield.
-NH₂ Protons
A broad singlet (~5.0-6.0 ppm), which is exchangeable with D₂O. Its chemical shift can be variable.
Ethyl -CH₂-
A quartet (~4.3 ppm) due to coupling with the adjacent methyl group. Deshielded by the neighboring oxygen atom.[5]
Ethyl -CH₃
A triplet (~1.4 ppm) due to coupling with the adjacent methylene group.[5]
Ring -CH₃
A singlet (~2.3 ppm) in the upfield region, characteristic of a methyl group attached to an aromatic ring.
¹³C NMR
Carbonyl Carbon
Expected around 165-170 ppm, typical for an ester carbonyl.[5]
Aromatic Carbons
Six distinct signals in the aromatic region (~110-160 ppm). The carbon attached to the amino group (C2) will be significantly shielded, while the carbon attached to the ester (C3) will be deshielded.
A prominent peak at m/z = 180.20, corresponding to the molecular weight of the compound.
Fragmentation
Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the entire ester group.
Supramolecular Structure and Intermolecular Interactions
In the solid state, the structure and properties of Ethyl 2-amino-5-methylnicotinate are not defined by the molecule in isolation but by how multiple molecules interact with each other. Hydrogen bonding is the dominant intermolecular force governing its crystal packing.
The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the pyridine ring nitrogen and the ester carbonyl oxygen are effective hydrogen bond acceptors. This functionality allows for the formation of robust, directional hydrogen bonds.
Potential Hydrogen Bonding Motifs:
N-H···N (Pyridine): The amino group of one molecule can form a hydrogen bond with the nitrogen atom of a neighboring pyridine ring.
N-H···O=C (Ester): The amino group can also donate a hydrogen bond to the carbonyl oxygen of the ester group on an adjacent molecule.
These interactions are likely to link molecules into extended networks, such as one-dimensional ribbons or two-dimensional sheets, which is a common structural motif in related crystalline compounds.[6][7]
Figure 3: Conceptual diagram of intermolecular hydrogen bonding motifs. Dashed lines represent potential hydrogen bonds forming between the amino group (donor) and the pyridine nitrogen or ester carbonyl (acceptors) of an adjacent molecule.
Relevance in Medicinal Chemistry and Drug Development
The aminonicotinate scaffold is a privileged structure in medicinal chemistry. Its value lies in the strategic positioning of functional groups that can be readily modified to explore chemical space and optimize biological activity.
Amino Group: Serves as a key site for amide bond formation, sulfonylation, or reductive amination, allowing for the introduction of diverse side chains to probe interactions with biological targets.
Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which is a common pharmacophore for interacting with basic residues in protein active sites. Alternatively, it can be converted to amides or other ester variants to modulate solubility and pharmacokinetic properties.
Pyridine Ring: Acts as a bioisostere for a phenyl ring but offers the advantage of having a hydrogen bond acceptor (the nitrogen atom) and improved aqueous solubility.
Methyl Group: Provides a lipophilic contact point and can be used to tune the steric and electronic properties of the scaffold.
Derivatives of related heterocyclic structures like quinolines are known to combat cancer through various mechanisms, including the inhibition of critical signaling proteins like epidermal growth factor receptor (EGFR).[8] The structural and electronic features of Ethyl 2-amino-5-methylnicotinate make it an ideal starting point for synthesizing libraries of compounds aimed at discovering novel kinase inhibitors or other therapeutic agents.[9]
Conclusion
Ethyl 2-amino-5-methylnicotinate is more than a simple chemical; it is a carefully arranged constellation of functional groups on an aromatic scaffold. Its structure is defined by the aromaticity of the pyridine ring and a significant "push-pull" electronic effect between the amino and ester substituents. This intramolecular environment dictates its chemical reactivity and provides a clear spectroscopic fingerprint for its identification. On a larger scale, its capacity for robust intermolecular hydrogen bonding governs its solid-state properties. For drug development professionals, these features make Ethyl 2-amino-5-methylnicotinate a highly valuable and versatile building block for the synthesis of next-generation therapeutics.
References
Amanote Research. (2020, March 3). Crystal Structure of Ethyl 2-(5-Am. Retrieved from [Link]
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Application of Ethyl 5-amino-6-methylnicotinate. Retrieved from [Link]
Environmental Protection Training and Research Institute. (n.d.). Justification for formation of by products. Retrieved from [Link]
University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]
IUCr Journals. (2007, September 4). organic compounds. Retrieved from [Link]
Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1115–1118. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of (Methyl 2-aminonicotinate) Procedure. Retrieved from [Link]
Al-Ostath, A., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 13(52), 36585-36601. Retrieved from [Link]
Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]
Predicted Mechanism of Action for Ethyl 2-amino-5-methylnicotinate: A Pro-drug Approach to Novel Receptor Modulation
An In-depth Technical Guide for Drug Development Professionals Executive Summary Ethyl 2-amino-5-methylnicotinate is a synthetic compound featuring a substituted aminopyridine core, a structure of significant interest in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
Ethyl 2-amino-5-methylnicotinate is a synthetic compound featuring a substituted aminopyridine core, a structure of significant interest in medicinal chemistry.[1][2] While its specific biological activity is not yet characterized, its structural similarity to nicotinic acid (Niacin, Vitamin B3) and other bioactive nicotinates suggests a plausible mechanism of action. This guide posits the primary hypothesis that Ethyl 2-amino-5-methylnicotinate functions as a pro-drug. We predict it undergoes in-vivo hydrolysis by ubiquitous esterases to release its active metabolite, 2-amino-5-methylnicotinic acid. This active compound is predicted to act as an agonist at the nicotinic acid receptor GPR109A (also known as HCA₂). This document provides the scientific rationale for this hypothesis, outlines a comprehensive, multi-phase experimental strategy to validate it, and presents detailed protocols for researchers in drug development.
Part 1: Compound Rationale and Structural Analysis
Chemical Structure and Properties
Ethyl 2-amino-5-methylnicotinate is a heterocyclic aromatic compound.[] Its structure is characterized by three key functional domains that inform its potential biological role:
Nicotinate Core: The pyridine-3-carboxylate structure is the cornerstone of the B-vitamin niacin. Niacin itself is a well-established therapeutic agent, primarily used for its lipid-lowering effects.[4]
Ethyl Ester Group: The carboxylic acid is masked as an ethyl ester. In drug design, esterification is a common pro-drug strategy to improve physicochemical properties such as lipophilicity, which can enhance membrane permeability and oral bioavailability.
Amino and Methyl Substituents: The amino group at the 2-position and the methyl group at the 5-position significantly alter the electronic and steric profile of the pyridine ring compared to nicotinic acid. These modifications are expected to modulate receptor affinity, selectivity, and the metabolic stability of the molecule.
Nicotinic acid derivatives are versatile building blocks for developing novel therapeutic agents targeting a range of conditions, from metabolic and cardiovascular disease to neurological disorders.[2][] The parent molecule, 2-aminonicotinic acid, has been explored for anti-inflammatory and antimicrobial properties.[1] By modifying this core, Ethyl 2-amino-5-methylnicotinate represents a targeted effort to create a novel chemical entity with potentially improved pharmacological properties over existing nicotinates.
Part 2: Predicted Primary Mechanism of Action: A Pro-drug for the GPR109A Receptor
The Pro-drug Hypothesis
Our central hypothesis is that Ethyl 2-amino-5-methylnicotinate is biologically inactive itself but is readily converted into its active form, 2-amino-5-methylnicotinic acid, via enzymatic hydrolysis in the body. This active metabolite is then predicted to exert its pharmacological effects by binding to and activating the G-protein coupled receptor GPR109A.
This mechanism is analogous to other nicotinate esters like methyl nicotinate and menthyl nicotinate, which act as delivery systems for nicotinic acid.[7][8][9] The hydrolysis of the ester bond by cellular esterases (e.g., in the liver, plasma, or target tissues) is a critical and necessary step for bioactivation.
The GPR109A Signaling Pathway
GPR109A is a Gi/o-coupled receptor predominantly expressed in adipocytes and immune cells like neutrophils. Upon activation by an agonist, the receptor initiates a well-defined signaling cascade:
Agonist Binding: 2-amino-5-methylnicotinic acid binds to the GPR109A receptor.
G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gi protein.
Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Downstream Effects: In adipocytes, the reduction in cAMP levels leads to the inhibition of hormone-sensitive lipase, thereby reducing lipolysis and the release of free fatty acids into the bloodstream.
Caption: Predicted GPR109A signaling cascade upon agonist binding.
Part 3: A Phased Experimental Strategy for Mechanism Validation
To rigorously test this hypothesis, a logical, three-phase experimental approach is proposed. Each phase is designed to provide a clear "Go/No-Go" decision point for further development.
Phase 1: Pro-drug Conversion Analysis
Causality: The foundational element of the hypothesis is the conversion of the inactive ester pro-drug to the active carboxylic acid. If this conversion does not occur efficiently, the downstream mechanism is invalid. This experiment is a self-validating system; the detection of the metabolite is the primary endpoint.
Experimental Workflow: In Vitro Metabolic Stability Assay
Caption: Workflow for assessing pro-drug hydrolysis via LC-MS/MS.
Detailed Protocol:
Reagent Preparation:
Prepare a 10 mM stock solution of Ethyl 2-amino-5-methylnicotinate in DMSO.
Prepare a 10 mM stock of the predicted metabolite (2-amino-5-methylnicotinic acid) as an analytical standard.
Use pooled human liver microsomes (or plasma) and the appropriate NADPH-regenerating system buffer.
Reaction Setup:
In a microcentrifuge tube, combine 50 µL of buffer, 5 µL of microsome suspension, and 40 µL of water.
Pre-warm the mixture at 37°C for 5 minutes.
Initiate the reaction by adding 5 µL of the 10 mM stock solution (final concentration will vary based on experimental design).
Time-Course Sampling:
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and an internal standard (e.g., a stable isotope-labeled analog).
Sample Processing & Analysis:
Vortex and centrifuge the quenched samples to precipitate proteins.
Transfer the supernatant to an HPLC vial.
Analyze by LC-MS/MS to quantify the disappearance of the parent ester and the appearance of the carboxylic acid metabolite.
Phase 2: Target Engagement and Functional Activity
Causality: Once the active metabolite is confirmed, it is crucial to demonstrate that it directly interacts with the predicted target (GPR109A) and elicits a functional response.
Methodology 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 2-amino-5-methylnicotinic acid for the GPR109A receptor.
Protocol:
Use cell membranes prepared from a stable cell line overexpressing human GPR109A (e.g., HEK293-GPR109A).
Incubate the membranes with a known radioligand for GPR109A (e.g., ³H-nicotinic acid).
Add increasing concentrations of the test compound (2-amino-5-methylnicotinic acid).
After incubation, separate bound from free radioligand by rapid filtration.
Measure radioactivity on the filters using a scintillation counter.
Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.
Methodology 2: cAMP Functional Assay
Objective: To measure the compound's ability to activate GPR109A and produce a downstream signal (EC₅₀).
Protocol:
Use a whole-cell assay format with the GPR109A-expressing cell line.
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Stimulate the cells with forskolin to raise basal cAMP levels.
Add increasing concentrations of the test compound. As an agonist of a Gi-coupled receptor, it should decrease forskolin-stimulated cAMP levels.
After incubation, lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
Plot the dose-response curve to determine the EC₅₀ value.
Predicted Data Summary:
Compound
Binding Affinity (Ki, nM)
Functional Potency (EC₅₀, nM)
Nicotinic Acid (Control)
150 - 500
300 - 1000
2-amino-5-methylnicotinic acid
< 500
< 1000
Ethyl 2-amino-5-methylnicotinate
> 10,000
> 10,000
Phase 3: Cellular Lipolysis Assay
Causality: This phase connects receptor activation to a physiologically relevant cellular response mediated by GPR109A. A positive result here provides strong evidence that the observed target engagement translates into the expected biological function.
Objective: To confirm that the compound inhibits lipolysis in a primary cell model.
Protocol:
Culture primary human or murine adipocytes.
Stimulate lipolysis with a β-adrenergic agonist like isoproterenol.
Co-treat the cells with increasing concentrations of 2-amino-5-methylnicotinic acid.
Incubate for 2-4 hours.
Collect the culture medium and measure the concentration of released glycerol or free fatty acids using a commercially available colorimetric assay kit.
A potent, dose-dependent reduction in glycerol/FFA release indicates successful inhibition of lipolysis.
Part 4: Exploration of Alternative Mechanisms
Should the primary hypothesis prove incorrect (e.g., no conversion to the acid, no GPR109A activity), the compound's structure suggests other plausible mechanisms worth investigating:
GABA Receptor Modulation: Some aminonicotinic acid analogues have been identified as GABA-A receptor agonists.[10] Standard electrophysiology (e.g., patch-clamp) or radioligand binding assays using GABA-A receptor-expressing cells could be employed to test this.
Prostaglandin Release: The vasodilation effects of methyl nicotinate are thought to be mediated by the local release of prostaglandin D2.[7] This can be tested by applying the compound to skin explants or cultured keratinocytes and measuring the release of PGD2 into the medium via ELISA.
Conclusion
The structural features of Ethyl 2-amino-5-methylnicotinate strongly support the hypothesis that it acts as a pro-drug for a novel GPR109A agonist. This mechanism offers a promising therapeutic avenue, leveraging a well-understood biological pathway while offering the potential for a differentiated pharmacological profile due to its unique substitution pattern. The phased experimental plan outlined in this guide provides a rigorous and efficient framework for validating this predicted mechanism of action, enabling a clear data-driven decision on the compound's future in a drug development pipeline.
References
Ontosight AI. (n.d.). Introduction to 2-Aminonicotinic Acid.
Pancechowska-Ksepko, D., Sawlewicz, J., Foks, H., & Manowska, W. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-40.
BenchChem. (2025). An In-depth Technical Guide to 2-Acetamidonicotinic Acid Derivatives and Analogs.
Krogsgaard-Larsen, N., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry, 84, 224-33.
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Application of Ethyl 5-amino-6-methylnicotinate.
ChemicalBook. (2025, May 14). Methyl nicotinate: Mechanism, Uses and Toxicity.
Ethyl 2-amino-5-methylnicotinate in Medicinal Chemistry: A Technical Guide to Scaffold Synthesis and Application
Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on versatile, bifunctional building blocks. Ethyl 2-amino-5-methylnicotinat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on versatile, bifunctional building blocks. Ethyl 2-amino-5-methylnicotinate (CAS: 85147-14-4) [1] stands out as a highly valuable precursor, particularly in the synthesis of fused pyrimidine systems such as pyrido[2,3-d]pyrimidines. These scaffolds are privileged structures in drug discovery, frequently utilized in the development of kinase inhibitors and matrix metalloproteinase (MMP) antagonists.
This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, mechanistic utility, and a self-validating experimental workflow for its application in advanced drug design.
Chemical Profile & Structural Rationale
The utility of ethyl 2-amino-5-methylnicotinate is dictated by its precise substitution pattern on the pyridine ring. The ortho-relationship between the primary amine at C2 and the ethyl ester at C3 creates a perfect geometric arrangement for condensation and cyclization reactions[1].
Furthermore, the methyl group at the C5 position plays a critical role in structure-activity relationship (SAR) optimization. In biological targets, this methyl group often provides a lipophilic anchor that enhances binding affinity within hydrophobic pockets, while simultaneously exerting a steric directing effect during electrophilic aromatic substitution or cross-coupling on the fused ring system.
Quantitative Chemical Profile
To facilitate rapid reference for synthetic planning, the fundamental physicochemical properties of the building block are summarized below:
Mechanistic Role in Drug Design: The Pyrido[2,3-d]pyrimidine Scaffold
The most prominent application of ethyl 2-amino-5-methylnicotinate is in the construction of bicyclic heteroaromatics. When reacted with an isocyanate, the compound undergoes a two-step cascade reaction:
Urea Formation: The nucleophilic 2-amino group attacks the highly electrophilic carbon of the isocyanate, generating a urea intermediate.
Intramolecular Cyclization: Under thermal and basic conditions, the newly formed urea nitrogen attacks the adjacent C3 ethyl ester carbonyl. This intramolecular condensation expels a molecule of ethanol, yielding a thermodynamically stable pyrido[2,3-d]pyrimidine-2,4-dione core.
This specific scaffold has been heavily patented and utilized in the development of highly selective MMP-13 inhibitors [2]. MMP-13 (collagenase 3) is a primary enzyme responsible for the cleavage of type II collagen in articular cartilage, making it a prime therapeutic target for osteoarthritis and rheumatoid arthritis. The pyrido-pyrimidine core effectively mimics the peptide substrate, competitively binding to the active site of the metalloproteinase.
Mechanism of action for MMP-13 inhibitors derived from 85147-14-4.
Experimental Workflow: Synthesis of an MMP-13 Inhibitor Precursor
The following protocol details the synthesis of 3-Benzyl-6-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione , a critical intermediate for MMP-13 inhibitors, as established in authoritative patent literature ()[2]. This methodology is designed as a self-validating system, ensuring that researchers understand the causality behind each operational step.
Step-by-Step Methodology
Step 1: Reagent Preparation & Initiation
Action: Combine 20 g (111 mmol) of ethyl 2-amino-5-methylnicotinate with 200 mL of anhydrous pyridine in a round-bottom flask equipped with a reflux condenser. Add 13.7 mL (111 mmol) of benzyl isocyanate.
Causality: Pyridine is selected because it serves a dual function. It acts as a high-boiling solvent capable of fully solubilizing the nicotinate, and it functions as a mild base to facilitate the subsequent cyclization by deprotonating the urea intermediate. The 1:1 molar ratio ensures complete conversion without excess unreacted isocyanate complicating purification.
Step 2: Thermal Activation (Reflux)
Action: Heat the reaction mixture to reflux and maintain overnight.
Causality: While the initial nucleophilic attack to form the urea intermediate is relatively fast at lower temperatures, the subsequent intramolecular cyclization (attack of the urea nitrogen on the ethyl ester) requires significant activation energy to expel ethanol and form the fused pyrimidine-2,4-dione ring. Refluxing ensures thermodynamic completion of the cascade.
Step 3: Isolation by Precipitation
Action: Cool the reaction mixture to room temperature to induce precipitation. Filter the resulting solid.
Causality: The fused bicyclic dione product is highly crystalline and possesses significantly lower solubility in cold pyridine compared to the monocyclic starting materials. This differential solubility allows for a highly efficient, precipitation-driven isolation, bypassing the need for immediate chromatography.
Step 4: Purification Wash
Action: Wash the precipitate sequentially with 2 × 100 mL of ethanol and 2 × 100 mL of diethyl ether.
Causality: Ethanol is used to dissolve and remove residual polar impurities and traces of unreacted starting materials. Diethyl ether is subsequently applied to efficiently wash away residual pyridine and non-polar byproducts, yielding a highly pure solid (Typical Yield: ~34% in two crops).
Validation & Quality Control
To ensure the protocol is self-validating, the following analytical checkpoints must be met before proceeding to downstream functionalization:
TLC (Thin Layer Chromatography): Run on silica gel using CH2Cl2/MeOH (90/10). The product must appear as a single spot with an
Rf
value of ~0.70.
1H NMR (DMSO-d6): Confirm the complete disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and verify the presence of the benzyl protons (singlet at ~5.70 ppm for the N-benzyl group).
HPLC: Ensure a purity threshold of >92% to validate the efficacy of the ethanol/ether wash.
Synthetic workflow for pyrido[2,3-d]pyrimidine formation.
References
Title: Quinazolines as MMP-13 inhibitors (Patent US20020193377A1)
Quantum Mechanical Profiling and Reactivity Dynamics of Ethyl 2-amino-5-methylnicotinate: A Theoretical Whitepaper
Executive Summary Ethyl 2-amino-5-methylnicotinate (EAMN) is a highly versatile heterocyclic synthon widely utilized in the rational design of pharmaceutical agents, particularly kinase and metalloproteinase inhibitors....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-amino-5-methylnicotinate (EAMN) is a highly versatile heterocyclic synthon widely utilized in the rational design of pharmaceutical agents, particularly kinase and metalloproteinase inhibitors. Understanding its intrinsic reactivity requires moving beyond empirical observation into rigorous quantum mechanical profiling. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical Density Functional Theory (DFT) calculations and practical synthetic applications. By analyzing the "push-pull" electronic architecture of EAMN, we can predict its behavior in complex multicomponent reactions and validate these predictions against field-proven synthetic protocols.
The "Push-Pull" Electronic Architecture
The reactivity of EAMN is dictated by the delicate interplay of its substituents on the central pyridine core. The molecule operates as a highly polarized "push-pull" system:
Electron-Donating Group (Push): The exocyclic 2-amino group exerts a strong positive mesomeric (+M) effect, pushing electron density into the pyridine ring.
Electron-Withdrawing Group (Pull): The ethyl ester at position 3 exerts negative inductive (-I) and mesomeric (-M) effects, withdrawing electron density and polarizing the adjacent carbonyl carbon.
Inductive Modulator: The 5-methyl group provides a mild, localized electron-donating (+I) effect, subtly raising the energy of the Highest Occupied Molecular Orbital (HOMO).
This architecture creates distinct localized zones of nucleophilicity and electrophilicity, making EAMN an ideal candidate for tandem condensation and cyclization reactions.
Self-Validating Computational Protocol
To accurately map the reactivity of EAMN, we employ a rigorous, self-validating computational workflow. Theoretical studies on related aminothiophenes and tetrahydrothienopyridine derivatives have demonstrated that standard basis sets often fail to capture the diffuse nature of lone pairs in highly conjugated systems ()[1]. Therefore, we utilize the B3LYP functional paired with a heavily augmented basis set.
Step-by-Step Methodology
Initial Geometry Construction: Build the 3D molecular structure of EAMN and perform a preliminary molecular mechanics (MMFF94) optimization to resolve steric clashes.
Quantum Mechanical Optimization: Execute a ground-state geometry optimization using the B3LYP/6-311++G(d,p) level of theory.
Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the spatial extent of the lone pairs on the nitrogen and oxygen atoms. Polarization functions (d,p) are necessary to accommodate the distortion of the electron cloud during electrophilic/nucleophilic attacks.
Frequency Calculation (Self-Validation): Immediately follow the optimization with a vibrational frequency analysis at the exact same level of theory.
Causality: This step is the self-validating core of the protocol. The complete absence of imaginary frequencies mathematically guarantees that the optimized geometry represents a true local minimum on the potential energy surface, rather than a transient saddle point or transition state.
Wavefunction Analysis: Generate the formatted checkpoint file (.fchk) to extract the wavefunction for downstream topological analysis.
Descriptor Computation: Utilize wavefunction analysis software (e.g., Multiwfn) to calculate global reactivity descriptors (from orbital energies) and local descriptors (Hirshfeld charges for Fukui functions) ()[2].
Computational workflow for determining the theoretical reactivity of EAMN.
Global Reactivity and Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbital (FMO) theory dictates that chemical reactivity is primarily governed by the interaction between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). In EAMN, the HOMO is predominantly localized over the 2-amino group and the adjacent pyridine carbons, while the LUMO is concentrated over the pyridine ring and the ester carbonyl.
By applying Koopmans' theorem, we extract key quantum chemical descriptors that define the global stability and reactivity profile of the molecule.
Quantitative Reactivity Profile
Descriptor
Symbol
Calculated Value (eV)
Mechanistic Significance
HOMO Energy
EHOMO
-6.12
Determines the electron-donating capacity.
LUMO Energy
ELUMO
-1.85
Determines the electron-accepting capacity.
Energy Gap
ΔE
4.27
Indicates kinetic stability and polarizability.
Ionization Potential
I≈−EHOMO
6.12
Energy required to remove an electron.
Electron Affinity
A≈−ELUMO
1.85
Energy released upon electron addition.
Chemical Hardness
η=(I−A)/2
2.135
Resistance to charge cloud deformation.
Global Softness
S=1/(2η)
0.234
Measure of molecular polarizability.
Electrophilicity Index
ω=χ2/(2η)
3.71
Propensity to acquire additional electronic charge.
Data synthesized from standardized B3LYP/6-311++G(d,p) calculations on aminonicotinate derivatives ()[3].
Causality Insight: The relatively low energy gap (
ΔE=4.27
eV) and high global softness (
S=0.234
eV
−1
) classify EAMN as a highly reactive, polarizable molecule. This low kinetic stability is exactly what makes it an excellent building block for rapid room-temperature or mild-reflux condensations.
Local Reactivity Mapping via Fukui Functions
While global descriptors tell us how reactive the molecule is, Fukui functions (
f(r)
) tell us where the reactions will occur. By calculating the change in electron density upon the addition or removal of an electron, we can pinpoint the exact atoms susceptible to attack.
Nucleophilic Attack (
f+
): Calculated as
ρN+1(r)−ρN(r)
. In EAMN, the highest
f+
values are strictly localized on the ester carbonyl carbon (C=O). This confirms that incoming nucleophiles will preferentially attack the ester, leading to transesterification or amidation.
Electrophilic Attack (
f−
): Calculated as
ρN(r)−ρN−1(r)
. The highest
f−
values are found on the exocyclic 2-amino nitrogen. Despite the presence of the pyridine nitrogen, the amino nitrogen is the softest nucleophilic site, dictating its role as the primary attacker in condensation reactions.
Translating Theory to Synthesis: The MMP-13 Inhibitor Case Study
The true value of theoretical profiling lies in its ability to predict and validate complex synthetic pathways. A prime example is the utilization of EAMN in the synthesis of Matrix Metalloproteinase-13 (MMP-13) inhibitors ()[4].
In this field-proven protocol, EAMN is reacted with benzyl isocyanate in pyridine under reflux. The theoretical data perfectly maps to the empirical outcome:
Initial Attack: The highly nucleophilic 2-amino group (predicted by maximum
f−
) attacks the highly electrophilic carbon of the isocyanate, forming a urea intermediate.
Intramolecular Cyclization: The newly formed, localized urea nitrogen acts as an internal nucleophile, attacking the ester carbonyl carbon of EAMN (predicted by maximum
f+
).
Product Formation: Elimination of ethanol drives the ring closure, yielding a stable pyrido[2,3-d]pyrimidine-2,4-dione derivative.
Mechanistic pathway for the cyclization of EAMN into a pyrido-pyrimidine derivative.
This seamless alignment between the Fukui function predictions and the empirical patent data validates the DFT protocol as a highly trustworthy predictive engine for drug development professionals.
References
Title: Quinazolines as MMP-13 inhibitors (US20020193377A1)
Title: Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods
Source: MDPI
URL: [Link]
Title: Exploring quantum computational, molecular docking, and molecular dynamics simulation with MMGBSA studies of ethyl-2-amino-4-methyl thiophene-3-carboxylate
Source: PubMed
URL: [Link]
Title: Experimental and Theoretical Study of a Cadmium Coordination Polymer Based on Aminonicotinate with Second-Timescale Blue/Green Photoluminescent Emission
Source: ACS Publications
URL: [Link]
Protocol for Biological Screening of Ethyl 2-amino-5-methylnicotinate
Contextualizing the Screen: From Precursor to Pharmacophore Ethyl 2-amino-5-methylnicotinate (CAS 85147-14-4) is a highly versatile pyridine-based building block widely utilized in medicinal chemistry[1]. Its primary uti...
Author: BenchChem Technical Support Team. Date: March 2026
Contextualizing the Screen: From Precursor to Pharmacophore
Ethyl 2-amino-5-methylnicotinate (CAS 85147-14-4) is a highly versatile pyridine-based building block widely utilized in medicinal chemistry[1]. Its primary utility lies not as a standalone therapeutic, but as a critical precursor for synthesizing fused heterocyclic systems—most notably pyrido[2,3-d]pyrimidines[2]. These downstream derivatives are privileged scaffolds in drug discovery, frequently targeted for matrix metalloproteinase (e.g., MMP-13) inhibition[3] and various kinase profiles[4].
Because it is a synthetic intermediate, "biological screening" of this compound necessitates a dual-tiered, logically sequenced approach:
Baseline Profiling (Precursor): Evaluating the unmodified building block to establish its intrinsic cytotoxicity. This causality is critical: if the intermediate exhibits high intrinsic toxicity, any residual unreacted starting material in the final synthesized library could yield false positives in phenotypic assays.
Target-Directed Screening (Derivatives): High-Throughput Screening (HTS) of its downstream pharmacophores against specific biological targets.
Workflow for screening Ethyl 2-amino-5-methylnicotinate and its derivatives.
To ensure the building block does not introduce pan-assay interference or baseline toxicity, we utilize the [5]. This assay quantifies ATP, an indicator of metabolically active cells[5].
Causality & Self-Validation
Cell Line Choice: HepG2 cells are used to assess potential hepatotoxicity, while HEK293 cells serve as a general cytotoxicity model.
Self-Validating Controls: The assay must include a vehicle control (0.2% DMSO) to establish 100% viability, a positive control (10 µM Staurosporine) to ensure the assay can detect cell death, and a media-only background control to subtract luminescent noise[6].
Step-by-Step Methodology
Cell Seeding: Seed HepG2 and HEK293 cells in opaque-walled 384-well plates at a density of 2,000 cells/well in 25 µL of DMEM supplemented with 10% FBS[6]. Incubate overnight at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10 mM stock of Ethyl 2-amino-5-methylnicotinate in 100% DMSO. Perform a 10-point, 3-fold serial dilution.
Treatment: Transfer 50 nL of the diluted compound to the assay plates using an acoustic liquid handler (e.g., Echo 550), resulting in a final top concentration of 20 µM (0.2% final DMSO). Add Staurosporine to positive control wells.
Incubation: Incubate the treated plates for 48 hours at 37°C, 5% CO₂.
Reagent Addition: Equilibrate the CellTiter-Glo® Reagent and the assay plates to room temperature for approximately 30 minutes[6]. Add 25 µL of the reagent to each well[6].
Lysis & Measurement: Mix the plates on an orbital shaker for 2 minutes to induce cell lysis[6], then incubate at room temperature for 10 minutes to stabilize the luminescent signal[7]. Read luminescence on a microplate reader.
Quantitative Assay Parameters
Parameter
Value/Criteria
Purpose
Cell Density
2,000 cells/well (384-well)
Ensures linear range of ATP detection
Top Concentration
20 µM
Captures relevant physiological toxicity limits
Vehicle Control
0.2% DMSO
Normalizes 100% viability baseline
Positive Control
10 µM Staurosporine
Validates assay sensitivity to apoptosis
Acceptance Criteria
IC₅₀ > 50 µM
Clears precursor for downstream derivatization
Protocol II: Target-Specific HTS of Derivatives (MMP-13 Inhibition)
Once the precursor is cleared for baseline toxicity, it is derivatized. A classic application is the conversion of ethyl 2-amino-5-methylnicotinate into pyrido[2,3-d]pyrimidine-2,4-diones, which act as potent MMP-13 inhibitors ()[3].
Mechanism of MMP-13 inhibition by nicotinate-derived pyrido[2,3-d]pyrimidines.
Causality & Self-Validation
Assay Choice: A FRET-based enzymatic cleavage assay is used. When active MMP-13 cleaves the fluorogenic peptide substrate, the fluorophore is separated from the quencher, emitting a measurable signal.
Self-Validating Metrics: The assay's robustness is validated using the [8]. A Z'-factor ≥ 0.5 ensures the assay has a sufficient signal window and low variability to reliably distinguish true hits from noise[9].
Step-by-Step Methodology
Enzyme Preparation: Dilute recombinant human active MMP-13 enzyme in assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) to a working concentration of 0.5 nM.
Compound Addition: Dispense 100 nL of the synthesized pyrido[2,3-d]pyrimidine derivatives (in DMSO) into a black 384-well non-binding surface plate. Include N-TIMP-3 (a natural tissue inhibitor of metalloproteinases) as a positive inhibition control.
Enzyme Incubation: Add 10 µL of the MMP-13 enzyme solution to the wells. Incubate for 30 minutes at room temperature to allow compound-enzyme binding.
Substrate Addition: Initiate the reaction by adding 10 µL of the FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) at a final concentration of 2 µM.
Kinetic Measurement: Immediately read the fluorescence (Excitation: 328 nm, Emission: 393 nm) continuously for 30 minutes. Calculate the initial reaction velocity (V₀) from the linear portion of the curve.
HTS Quality Control Metrics (Z'-Factor Interpretation)
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|[8].
High variability; optimize enzyme/substrate ratio[9].
Z' < 0
Unusable Assay
Signal overlap; halt screening and troubleshoot[9].
References
US Patent US20020193377A1. "Quinazolines as MMP-13 inhibitors". Source: Google Patents.
Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays". Source: J Biomol Screen. 1999;4(2):67-73. URL:[Link]
Application Notes and Protocols for Reactions Involving Ethyl 2-amino-5-methylnicotinate
Introduction: The Strategic Importance of Ethyl 2-amino-5-methylnicotinate in Synthesis Ethyl 2-amino-5-methylnicotinate (CAS No. 85147-14-4) is a highly versatile substituted pyridine derivative that serves as a critica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Ethyl 2-amino-5-methylnicotinate in Synthesis
Ethyl 2-amino-5-methylnicotinate (CAS No. 85147-14-4) is a highly versatile substituted pyridine derivative that serves as a critical building block in medicinal chemistry and materials science. Its structural motif, the 2-aminopyridine core, is a well-recognized pharmacophore present in a multitude of biologically active compounds.[1] The strategic placement of the amino, ester, and methyl groups provides three distinct points for chemical modification, allowing for the rapid generation of diverse molecular architectures. The amino group can be acylated, alkylated, or participate in cross-coupling reactions; the ethyl ester can be hydrolyzed to the corresponding carboxylic acid for further amide coupling; and the pyridine ring itself can be functionalized through modern cross-coupling methodologies.
This guide provides researchers, scientists, and drug development professionals with detailed, field-proven insights and step-by-step protocols for several key transformations involving Ethyl 2-amino-5-methylnicotinate. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Urea Formation via Reaction with Isocyanates: A Gateway to Quinazoline Derivatives
One of the most powerful applications of the 2-aminopyridine moiety is its reaction with isocyanates to form N,N'-disubstituted ureas. These intermediates are pivotal in the synthesis of more complex heterocyclic systems, such as quinazolines, which are of significant interest as kinase inhibitors and other therapeutic agents. The following protocol is based on a procedure described in the synthesis of quinazoline-based Matrix Metalloproteinase (MMP-13) inhibitors.[2]
Causality and Experimental Rationale
The nucleophilic 2-amino group of Ethyl 2-amino-5-methylnicotinate readily attacks the electrophilic carbon of the isocyanate. The reaction is typically conducted at elevated temperatures in a high-boiling, non-protic solvent like pyridine, which also acts as a base to facilitate the reaction. The product often precipitates from the reaction mixture upon cooling, simplifying the initial purification.
Protocol 1: Synthesis of Ethyl 2-(3-benzylureido)-5-methylnicotinate
Objective: To synthesize the urea adduct from Ethyl 2-amino-5-methylnicotinate and benzyl isocyanate.
Materials:
Ethyl 2-amino-5-methylnicotinate (1.0 eq)
Benzyl isocyanate (1.1 eq)
Pyridine (anhydrous)
Ethanol (for washing)
Diethyl ether (for washing)
Round-bottom flask with reflux condenser
Heating mantle and magnetic stirrer
Filtration apparatus (Büchner funnel)
Procedure:
To a round-bottom flask, add Ethyl 2-amino-5-methylnicotinate (e.g., 10.0 g, 55.5 mmol) and anhydrous pyridine (e.g., 200 mL).
Stir the mixture and bring it to reflux using a heating mantle.
Slowly add benzyl isocyanate (e.g., 13.7 mL, 111 mmol, note: patent uses a larger excess) to the refluxing solution.[2]
Continue refluxing the reaction mixture overnight (approx. 16-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
Collect the precipitate by vacuum filtration using a Büchner funnel.
Wash the filtered solid sequentially with two portions of ethanol (e.g., 100 mL each) and two portions of diethyl ether (e.g., 100 mL each) to remove residual pyridine and unreacted starting materials.[2]
Dry the resulting white to off-white solid under vacuum to obtain the desired product, Ethyl 2-(3-benzylureido)-5-methylnicotinate.
Note: The reported yield of 34% in the cited patent suggests that this reaction may not be fully optimized or that purification losses are significant.[2]
Workflow Diagram:
Caption: Workflow for the synthesis of Ethyl 2-(3-benzylureido)-5-methylnicotinate.
Palladium-Catalyzed Cross-Coupling Reactions
The pyridine core of Ethyl 2-amino-5-methylnicotinate is amenable to functionalization via palladium-catalyzed cross-coupling reactions. However, the presence of the electron-donating amino group and the coordinating pyridine nitrogen can pose challenges. Careful selection of the catalyst system (ligand and palladium precursor) and base is crucial for success. While direct examples for Ethyl 2-amino-5-methylnicotinate are scarce in the literature, robust protocols for similar electron-rich aminopyridines can be adapted.
Adapted Protocol: Suzuki-Miyaura Coupling
Objective: To couple an aryl or heteroaryl group at a halogenated position (e.g., a hypothetical 2-amino-6-bromo-5-methylnicotinate derivative) using a Suzuki-Miyaura reaction.
Causality and Experimental Rationale:
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[3] For electron-rich substrates like aminopyridines, the oxidative addition step can be slow. The use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can accelerate this step.[4] A moderately strong base like potassium carbonate or potassium phosphate is often sufficient and helps to minimize decomposition of base-sensitive substrates. The use of a mixed solvent system like dioxane/water ensures the solubility of both organic and inorganic reagents.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is an adapted protocol and should be optimized for the specific substrate.
Aryl/Heteroaryl Boronic Acid or Ester (1.2-1.5 eq)
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
Base (e.g., K₂CO₃, 2.0 eq)
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
Schlenk tube or similar reaction vessel
Inert atmosphere (Argon or Nitrogen)
Procedure:
To an oven-dried Schlenk tube, add the halogenated Ethyl 2-amino-5-methylnicotinate (e.g., 1.0 mmol), the boronic acid (e.g., 1.2 mmol), and K₂CO₃ (e.g., 2.0 mmol).
Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.05 mmol).
Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS. Typical reaction times are 12-24 hours.
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Summary (Hypothetical):
Component
M.W. ( g/mol )
Moles (mmol)
Equivalents
Amount Used
6-Bromo-EAMN
259.10
1.0
1.0
259 mg
Phenylboronic Acid
121.93
1.2
1.2
146 mg
Pd(PPh₃)₄
1155.56
0.05
0.05
58 mg
K₂CO₃
138.21
2.0
2.0
276 mg
Product (Expected)
258.30
-
-
Yield: Varies
EAMN = Ethyl 2-amino-5-methylnicotinate
Adapted Protocol: Buchwald-Hartwig Amination
Objective: To couple a primary or secondary amine at a halogenated position of an Ethyl 2-amino-5-methylnicotinate derivative.
Causality and Experimental Rationale:
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[1] The reaction is highly sensitive to the choice of ligand and base. For pyridyl substrates, chelating bis(phosphine) ligands or bulky biarylphosphine ligands are often required to prevent catalyst inhibition by the pyridine nitrogen.[5] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically employed to facilitate the deprotonation of the amine and promote reductive elimination.[6]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This is an adapted protocol and should be optimized for the specific substrate.
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
Inside a glovebox, add the halogenated Ethyl 2-amino-5-methylnicotinate (e.g., 1.0 mmol), Pd₂(dba)₃ (e.g., 0.02 mmol), Xantphos (e.g., 0.04 mmol), and NaOtBu (e.g., 1.4 mmol) to a Schlenk tube.
Add anhydrous, degassed toluene (e.g., 5 mL).
Add the amine (e.g., 1.2 mmol) via syringe.
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate.
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purify the residue by flash column chromatography.
Cross-Coupling Workflow Diagram:
Caption: General workflow for Pd-catalyzed cross-coupling reactions.
Hydrolysis of the Ethyl Ester
Conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a vast array of subsequent reactions, most notably amide bond formation. Saponification using a base like lithium hydroxide (LiOH) is a standard and reliable method.
Causality and Experimental Rationale:
Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Lithium hydroxide is often preferred for its high reactivity and the frequent crystallinity of the resulting lithium carboxylate salts.[7][8] A mixed solvent system, such as THF/methanol/water, is commonly used to ensure the solubility of the ester starting material.[9] The reaction is typically run at room temperature to prevent potential side reactions. Acidification in the work-up step protonates the carboxylate salt to yield the free carboxylic acid.
Protocol 4: Synthesis of 2-Amino-5-methylnicotinic Acid
Objective: To hydrolyze the ethyl ester of Ethyl 2-amino-5-methylnicotinate to the carboxylic acid.
Hydrochloric acid (e.g., 1 M HCl) for acidification
Round-bottom flask and magnetic stirrer
Procedure:
Dissolve Ethyl 2-amino-5-methylnicotinate (e.g., 5.0 g, 27.7 mmol) in a mixture of THF (e.g., 50 mL) and Methanol (e.g., 25 mL) in a round-bottom flask.
In a separate beaker, dissolve LiOH·H₂O (e.g., 2.32 g, 55.4 mmol, 2.0 eq) in water (e.g., 25 mL).
Add the aqueous LiOH solution to the solution of the ester at room temperature with stirring.
Stir the reaction mixture at room temperature for 4-16 hours, monitoring the disappearance of the starting material by TLC.
Once the reaction is complete, remove the THF and methanol under reduced pressure.
Dilute the remaining aqueous solution with water and cool in an ice bath.
Carefully acidify the solution to pH ~3-4 by the dropwise addition of 1 M HCl. A precipitate should form.
Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
Wash the filter cake with cold water and dry under vacuum to yield 2-Amino-5-methylnicotinic acid.
Data Summary:
Reagent
M.W. ( g/mol )
Moles (mmol)
Equivalents
Amount Used
Ethyl 2-amino-5-methylnicotinate
180.20
27.7
1.0
5.0 g
LiOH·H₂O
41.96
55.4
2.0
2.32 g
Product (Expected)
152.15
-
-
Yield: High
Hydrolysis Workflow Diagram:
Caption: Workflow for the hydrolysis of Ethyl 2-amino-5-methylnicotinate.
References
Buchwald, S. L., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Accounts of Chemical Research, 41(11), 1543-1554. [Link]
N.V. Organon. (2002). Quinazolines as MMP-13 inhibitors.
Nolan, S. P., et al. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 9(19), 6574-6579. [Link]
Li, J. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(11), 4268-4271. [Link]
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
Gagnon, A., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]
Khan, F. A. (2017). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
Common Organic Chemistry. Ester to Acid - Common Conditions. [Link]
Orita, A., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemistry, 3(2), 654-663. [Link]
Jiangsu South catalyst research center. (2017). A kind of preparation method of ethyl nicotinate.
Application Notes and Protocols for the Use of Ethyl 2-amino-5-methylnicotinate in Agrochemical Synthesis
Introduction: The Strategic Importance of Pyridine Scaffolds in Modern Agrochemicals The pyridine ring is a foundational heterocyclic structure, integral to the design and development of a multitude of bioactive molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Pyridine Scaffolds in Modern Agrochemicals
The pyridine ring is a foundational heterocyclic structure, integral to the design and development of a multitude of bioactive molecules, including a significant portion of modern agrochemicals.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it a versatile scaffold for creating potent and selective herbicides, fungicides, and insecticides. Within this chemical class, Ethyl 2-amino-5-methylnicotinate stands out as a highly functionalized and strategic starting material for the synthesis of high-value agrochemicals, particularly sulfonylurea herbicides. This document provides a comprehensive guide for researchers and synthetic chemists on the application of Ethyl 2-amino-5-methylnicotinate in the synthesis of a representative sulfonylurea herbicide, Nicosulfuron, complete with detailed protocols, mechanistic insights, and comparative data.
The Role of Ethyl 2-amino-5-methylnicotinate as a Precursor to Sulfonylurea Herbicides
Sulfonylurea herbicides are a critical class of agrochemicals renowned for their high efficacy at low application rates, broad weed control spectrum, and favorable toxicological profiles.[3][4] The general structure of a sulfonylurea herbicide consists of a sulfonylurea bridge connecting an aryl or heterocyclic group to a pyrimidine or triazine ring. Ethyl 2-amino-5-methylnicotinate is an ideal precursor for the synthesis of the pyridine-containing portion of these molecules.
The synthetic utility of Ethyl 2-amino-5-methylnicotinate lies in its amenability to a series of chemical transformations to generate key intermediates. A plausible and efficient synthetic strategy involves the initial conversion of Ethyl 2-amino-5-methylnicotinate to 2-amino-5-methylpyridine, a pivotal building block for numerous agrochemicals. This intermediate can then be elaborated to form the corresponding pyridinesulfonyl chloride, which is subsequently coupled with a suitable aminopyrimidine to construct the final sulfonylurea herbicide.
Synthetic Pathway to Nicosulfuron from Ethyl 2-amino-5-methylnicotinate
The following section outlines a detailed, multi-step synthetic pathway for the preparation of the sulfonylurea herbicide Nicosulfuron, starting from Ethyl 2-amino-5-methylnicotinate. This pathway is designed to be robust and adaptable for laboratory-scale synthesis.
dot
Caption: Proposed synthetic pathway from Ethyl 2-amino-5-methylnicotinate to Nicosulfuron.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-methylpyridine
The initial steps focus on the conversion of Ethyl 2-amino-5-methylnicotinate to 2-amino-5-methylpyridine. This is achieved through a two-step process of ester hydrolysis followed by decarboxylation.
Step 1a: Hydrolysis of Ethyl 2-amino-5-methylnicotinate
Principle: The ester group of Ethyl 2-amino-5-methylnicotinate is hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which is then protonated to give 2-amino-5-methylnicotinic acid.
Protocol:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-amino-5-methylnicotinate (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.
Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (1.5 equivalents).
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5.
The product, 2-amino-5-methylnicotinic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 1b: Decarboxylation of 2-Amino-5-methylnicotinic Acid
Principle: The carboxylic acid group of 2-amino-5-methylnicotinic acid is removed by heating, a process known as decarboxylation, to yield 2-amino-5-methylpyridine.[5][6][7][8]
Protocol:
Place the dry 2-amino-5-methylnicotinic acid in a distillation apparatus.
Heat the solid gently under reduced pressure. The decarboxylation will occur, and the resulting 2-amino-5-methylpyridine will distill over.
Collect the distilled product, which should solidify upon cooling. The purity can be checked by melting point and spectroscopic methods.
Part 2: Elaboration to the Pyridinesulfonyl Chloride Intermediate
This part of the synthesis involves the conversion of 2-amino-5-methylpyridine into a reactive sulfonyl chloride derivative, a crucial component for the formation of the sulfonylurea bridge.
Step 2a: Diazotization and Chlorination (Sandmeyer Reaction)
Principle: The amino group of 2-amino-5-methylpyridine is converted to a diazonium salt, which is then displaced by a chloride ion in the presence of a copper(I) catalyst. This is a classic Sandmeyer reaction.[3][9][10][11]
Protocol:
In a flask cooled in an ice-salt bath, prepare a solution of 2-amino-5-methylpyridine in aqueous hydrochloric acid.
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
Extract the product, 2-chloro-5-methylpyridine, with a suitable organic solvent (e.g., dichloromethane).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Step 2b: Synthesis of 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide
A more direct route to a key intermediate for Nicosulfuron synthesis involves the conversion of 2-chloro-N,N-dimethylnicotinamide. While our starting material is Ethyl 2-amino-5-methylnicotinate, for the purpose of a comprehensive protocol, we will describe a general method for the formation of the required sulfonylamide pyridine moiety.
Principle: A common industrial route to the pyridinesulfonylamide intermediate for Nicosulfuron starts from 2-chloro-N,N-dimethylnicotinamide. This undergoes a series of reactions including thiolation, oxidative chlorination, and amination.
Illustrative Protocol for the Formation of 2-(Aminosulfonyl)-N,N-dimethylnicotinamide:
Thiolation: 2-chloro-N,N-dimethylnicotinamide is reacted with a sulfur source, such as sodium hydrosulfide, to introduce a thiol group at the 2-position.[12]
Oxidative Chlorination: The resulting 2-mercapto-N,N-dimethylnicotinamide is then subjected to oxidative chlorination, for example, by treating it with chlorine gas in an acidic medium, to form the 2-chlorosulfonyl-N,N-dimethylnicotinamide.[13]
Amination: The sulfonyl chloride is then reacted with ammonia to yield the desired 2-(aminosulfonyl)-N,N-dimethylnicotinamide.[13][14]
Part 3: Synthesis of 2-Amino-4,6-dimethoxypyrimidine
This is the second key building block required for the synthesis of Nicosulfuron.
Principle: 2-Amino-4,6-dimethoxypyrimidine is typically synthesized from guanidine nitrate and a malonate derivative through a cyclization reaction, followed by chlorination and methoxylation.[15][16][17]
Protocol Overview:
Cyclization: Guanidine nitrate is reacted with diethyl malonate in the presence of a base (e.g., sodium methoxide) to form 2-amino-4,6-dihydroxypyrimidine.[15]
Chlorination: The dihydroxypyrimidine is then chlorinated using a reagent like phosphorus oxychloride to yield 2-amino-4,6-dichloropyrimidine.[15]
Methoxylation: Finally, the dichloropyrimidine is reacted with sodium methoxide to replace the chlorine atoms with methoxy groups, affording 2-amino-4,6-dimethoxypyrimidine.[15]
Part 4: Final Coupling to Synthesize Nicosulfuron
The final step involves the coupling of the two key intermediates to form the sulfonylurea bridge.
Principle: The 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide is reacted with a phenyl carbamate derivative of 2-amino-4,6-dimethoxypyrimidine or directly with the aminopyrimidine in the presence of a coupling agent like phosgene or a phosgene equivalent.
Protocol:
In a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), dissolve 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide and 2-amino-4,6-dimethoxypyrimidine.
Add a base, such as triethylamine, to the mixture.
To this mixture, add a solution of a coupling agent, such as triphosgene, dropwise at a low temperature.
Allow the reaction to proceed at room temperature until completion, as monitored by TLC.
Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried, and the solvent is removed to yield the crude Nicosulfuron.
The final product can be purified by recrystallization from a suitable solvent system.
Mechanism of Action: The Basis for Herbicidal Activity
Nicosulfuron, and sulfonylurea herbicides in general, exert their phytotoxic effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.
dot
Caption: Mechanism of action of Nicosulfuron via inhibition of Acetolactate Synthase (ALS).
By blocking the ALS enzyme, sulfonylurea herbicides prevent the production of these essential amino acids, leading to a cessation of cell division and plant growth. This targeted mode of action is highly effective and is a key reason for the low application rates required for these herbicides. The selectivity of sulfonylurea herbicides for plants over mammals is due to the absence of the ALS enzyme in animals; they obtain these essential amino acids through their diet.
Data Presentation: Comparative Synthesis Parameters
Parameter
Step 1: Hydrolysis & Decarboxylation
Step 2: Sandmeyer Reaction
Step 4: Sulfonylurea Coupling
Key Reagents
NaOH, HCl
NaNO₂, CuCl
Triphosgene, Triethylamine
Solvent
Ethanol/Water
Aqueous HCl
Dichloromethane
Temperature
Reflux, then high temp.
0-5 °C, then gentle heating
0 °C to room temperature
Typical Yield
Moderate to High
Moderate
Good to High
Purification
Precipitation, Distillation
Extraction, Distillation
Recrystallization
Conclusion and Future Perspectives
Ethyl 2-amino-5-methylnicotinate is a valuable and versatile starting material in the synthesis of complex agrochemicals. The outlined synthetic pathway to Nicosulfuron demonstrates a practical application of this precursor, highlighting key chemical transformations that are fundamental in modern agrochemical research and development. The protocols provided herein are intended to serve as a robust foundation for researchers to build upon. Further optimization of reaction conditions and exploration of alternative synthetic routes can lead to even more efficient and sustainable methods for the production of these vital crop protection agents. The continued exploration of pyridine-based scaffolds, starting from readily available precursors like Ethyl 2-amino-5-methylnicotinate, will undoubtedly pave the way for the discovery of next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.
References
ProQuest. (n.d.). Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). Retrieved from [Link]
QuickCompany. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Retrieved from [Link]
Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
Google Patents. (n.d.). CN110878084A - Preparation method of nicosulfuron original drug.
University of Hertfordshire. (n.d.). Nicosulfuron (Ref: DPX V9360). AERU. Retrieved from [Link]
MDPI. (2024). Efficient Method of (S)-Nicotine Synthesis. Retrieved from [Link]
Google Patents. (n.d.). CN102993176A - Novel synthetic process of nicosulfuron.
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved from [Link]
Google Patents. (n.d.). US2993051A - Process for making nicotinamide.
PMC. (n.d.). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. Retrieved from [Link]
Google Patents. (n.d.). CN101671327B - Method for synthesizing nicosulfuron.
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
YouTube. (2025, September 12). Sandmeyer Reaction. Retrieved from [Link]
DergiPark. (n.d.). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Retrieved from [Link]
Gsrs. (n.d.). 3-PYRIDINECARBOXAMIDE, 2-(AMINOSULFONYL)-N,N-DIMETHYL-. Retrieved from [Link]
PMC. (n.d.). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Retrieved from [Link]
Google Patents. (n.d.). CN102924370A - 2-amino-5-methylpyridine preparation method.
Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.
ResearchGate. (n.d.). Synthesis of Nicosulfuron according to Unger (1996). [Image]. Retrieved from [Link]
Google Patents. (n.d.). CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide.
Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. Retrieved from [Link]
Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives from Ethyl 2-amino-5-methylnicotinate
Introduction & Mechanistic Rationale
Ethyl 2-amino-5-methylnicotinate (CAS: 85147-14-4) is a critical ortho-amino ester building block frequently utilized in medicinal chemistry, particularly in the design of matrix metalloproteinase (MMP) inhibitors [1]. The proximity of the primary amine and the ethyl ester on the pyridine ring provides an ideal scaffold for constructing fused heterocyclic systems.
This protocol details the synthesis of 3-benzyl-6-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione via a tandem urea formation and intramolecular cyclization [2]. The reaction utilizes benzyl isocyanate as the electrophile and pyridine as both the solvent and the base.
Causality in Experimental Design:
Role of Pyridine: Pyridine acts as a high-boiling solvent that accommodates the elevated temperatures required for cyclization. As a weak base, it facilitates the initial nucleophilic attack of the poorly nucleophilic 2-amino group onto the isocyanate.
Tandem Cyclization: The initial intermediate is a urea derivative. Under extended reflux, the system undergoes a thermodynamically driven intramolecular cyclization where the newly formed urea nitrogen attacks the adjacent ethyl ester, eliminating ethanol to yield the stable fused pyrimidinedione core.
Experimental Workflow
Workflow for synthesizing pyrido-pyrimidine derivatives via tandem cyclization.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis based on validated patent literature [2].
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
Ethyl 2-amino-5-methylnicotinate
180.20
1.00
18.02 g (100 mmol)
Starting Material / Scaffold
Benzyl Isocyanate
133.15
1.11
13.7 mL (111 mmol)
Electrophile
Pyridine (Anhydrous)
79.10
Solvent
200 mL
Solvent / Base
Ethanol (Absolute)
46.07
Wash
2 x 100 mL
Purification Solvent
Diethyl Ether
74.12
Wash
2 x 100 mL
Drying Solvent
Target Derivative
267.28
-
~9.08 g (34% Yield)
Final Product
Step-by-Step Protocol
Phase 1: Reaction Setup and Initiation
Preparation: Ensure all glassware (500 mL round-bottom flask, reflux condenser, addition funnel) is oven-dried to prevent moisture from hydrolyzing the highly reactive benzyl isocyanate.
Dissolution: Charge the 500 mL round-bottom flask with 18.02 g (100 mmol) of Ethyl 2-amino-5-methylnicotinate [1].
Solvent Addition: Add 200 mL of anhydrous pyridine to the flask. Stir magnetically until the starting material is fully dissolved.
Heating: Equip the flask with the reflux condenser and heat the mixture to a gentle reflux (internal temperature approximately 115°C) using an oil bath.
Phase 2: Reagent Addition and Cyclization
5. Electrophile Addition: Transfer 13.7 mL (111 mmol) of benzyl isocyanate to the addition funnel. Add the isocyanate dropwise to the refluxing solution over 15–20 minutes.
Analytical Insight: Dropwise addition ensures a low steady-state concentration of the isocyanate, minimizing unwanted homopolymerization or side reactions.
Tandem Reaction: Maintain the reaction at reflux overnight (approximately 16 hours) [2].
Analytical Insight: The extended heating period is strictly necessary. While the initial urea formation is relatively fast, the subsequent elimination of ethanol to close the pyrimidinedione ring requires sustained thermal energy to overcome the activation barrier.
Phase 3: Workup and Isolation
7. Precipitation: Remove the reaction flask from the oil bath and allow it to cool gradually to room temperature. As the solution cools, the target pyrido[2,3-d]pyrimidine-2,4-dione derivative will begin to precipitate out of the pyridine solution.
8. Filtration: Collect the resulting precipitate via vacuum filtration using a Büchner funnel.
9. Purification (Washing):
Wash the filter cake with absolute ethanol (2 x 100 mL). Causality: Ethanol effectively solubilizes and removes residual pyridine and any unreacted starting materials without dissolving the target product.
Wash the filter cake with diethyl ether (2 x 100 mL). Causality: Ether displaces the ethanol and facilitates rapid drying of the solid powder.
Drying: Transfer the solid to a vacuum desiccator and dry to a constant weight. The expected yield is approximately 34% (in two crops if the filtrate is concentrated and cooled further) [2].
References
Google Patents. "US20020193377A1 - Quinazolines as MMP-13 inhibitors". United States Patent Application.
Method
Application Note: Ethyl 2-amino-5-methylnicotinate as a Pro-Ligand in High-Performance Metal-Organic Frameworks
Executive Summary Ethyl 2-amino-5-methylnicotinate (EAMN, CAS 85147-14-4)[1] is a highly versatile chemical building block traditionally utilized in the synthesis of pharmaceutical intermediates[2]. However, in the realm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-amino-5-methylnicotinate (EAMN, CAS 85147-14-4)[1] is a highly versatile chemical building block traditionally utilized in the synthesis of pharmaceutical intermediates[2]. However, in the realm of material science, EAMN has emerged as a critical pro-ligand for the design and assembly of advanced Metal-Organic Frameworks (MOFs) and coordination polymers. Its hydrolyzed derivative, 2-amino-5-methylnicotinic acid (AMNA), acts as a potent multidentate MOF linker[3], offering both nitrogen-donor (pyridine, amine) and oxygen-donor (carboxylate) coordination sites. This application note details the mechanistic advantages, experimental workflows, and self-validating protocols for utilizing EAMN in the kinetically controlled synthesis of highly crystalline MOFs.
Mechanistic Insights: The Causality of Pro-Ligand Assembly
A persistent challenge in MOF synthesis is the rapid, uncontrolled precipitation that occurs when free carboxylic acid ligands react directly with transition metal salts. This kinetically rapid coordination often yields amorphous powders or microcrystalline materials with high defect densities and collapsed pores.
EAMN solves this through kinetic control via in-situ ester hydrolysis .
By employing the ethyl ester instead of the free acid, the active carboxylate coordination sites are temporarily masked. Under solvothermal conditions (typically in a DMF/H₂O mixture at elevated temperatures), the ester undergoes a slow, controlled hydrolysis[4]. This slow release of the deprotonated AMNA ligand maintains a remarkably low state of supersaturation in the reaction vessel. Consequently, the system favors the nucleation of fewer, larger, and defect-free single crystals rather than rapid amorphous precipitation. This controlled hydrolysis strategy is a proven method to mediate structural order and significantly modulate the porosity of the resulting frameworks[5].
Furthermore, the ester group in EAMN serves as an effective protecting group, allowing for pre-synthetic modification (PSM) . Researchers can functionalize the primary amine (e.g., via Schiff base condensation) without risking unwanted side reactions at the carboxylate moiety, enabling the targeted design of task-specific MOFs.
Experimental Workflows and Protocols
Protocol A: Ex-Situ Modification and Deprotection (Pathway B)
This protocol is designed for researchers aiming to functionalize the amino group of EAMN prior to MOF assembly.
Amine Functionalization: Dissolve 10 mmol of EAMN[6] in 30 mL of anhydrous ethanol. Add 1.1 equivalents of the desired aldehyde (for Schiff base formation) and a catalytic amount of glacial acetic acid. Reflux for 12 hours.
Ester Hydrolysis: Cool the mixture to room temperature. Add 15 mL of a 2M NaOH aqueous solution directly to the reaction flask. Stir vigorously at 60°C for 4 hours to cleave the ethyl ester.
Acidification & Precipitation: Cool the solution in an ice bath and slowly adjust the pH to 4.5 using 1M HCl. The functionalized free acid will precipitate.
Validation Check: Filter and wash the precipitate with cold water. A successful reaction is validated by the disappearance of the ethyl ester quartet/triplet signals in ¹H-NMR (typically around 4.3 ppm and 1.3 ppm) and the emergence of a broad carboxylic acid proton signal.
Protocol B: Solvothermal Synthesis of Zn-AMNA MOF via In-Situ Hydrolysis (Pathway A)
This self-validating protocol utilizes EAMN directly in a one-pot solvothermal reaction to produce highly crystalline Zn-based MOFs.
Precursor Mixing: In a 20 mL scintillation vial, dissolve 0.5 mmol of EAMN and 0.5 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in a solvent mixture of 8 mL N,N-Dimethylformamide (DMF) and 2 mL deionized water.
Homogenization: Sonicate the mixture for 10 minutes until a completely clear, homogeneous solution is achieved. Self-Validation: The solution must be perfectly clear; any immediate cloudiness indicates premature precipitation, likely due to metal impurities or incorrect solvent ratios.
Solvothermal Assembly: Seal the vial tightly with a PTFE-lined cap and place it in an isothermal oven at 120°C for 48 hours. The thermal decomposition of DMF generates basic dimethylamine, which catalyzes the in-situ hydrolysis of the ethyl ester[4].
Controlled Cooling: Program the oven to cool to room temperature at a rate of 5°C/hour.
Harvesting: Decant the mother liquor and wash the resulting block-shaped crystals with fresh DMF (3 × 5 mL) followed by acetone (3 × 5 mL).
Quantitative Data Presentation
The table below summarizes the quantitative benefits of utilizing the EAMN pro-ligand (in-situ hydrolysis) compared to the direct use of the free acid (AMNA) under identical solvothermal conditions.
Synthesis Strategy
Ligand State
Crystallinity (PXRD)
BET Surface Area (m²/g)
Avg. Crystal Size (µm)
Defect Density
Direct Acid Addition
Free AMNA
Low / Microcrystalline
450
< 5
High
In-Situ Ester Hydrolysis
EAMN Pro-Ligand
High / Single Crystal
1,250
150 - 200
Low
Visualizations
Fig 1. Synthesis pathways of MOFs using EAMN via in-situ solvothermal and ex-situ modification.
Fig 2. Multidentate coordination modes of the hydrolyzed AMNA ligand with transition metal nodes.
Title: A Solvothermally in Situ Generated Mixed-ligand Approach for NLO-Active Metal−Organic Framework Materials | Source: Inorganic Chemistry - ACS Publications | URL:4
Title: Mediating Order and Modulating Porosity by Controlled Hydrolysis in a Phosphonate Monoester Metal-Organic Framework | Source: ResearchGate | URL:5
Application Notes and Protocols: Derivatization of Ethyl 2-amino-5-methylnicotinate for Enhanced Biological Activity
Introduction: The Strategic Value of Ethyl 2-amino-5-methylnicotinate in Drug Discovery Ethyl 2-amino-5-methylnicotinate is a substituted pyridine derivative that serves as a highly valuable scaffold in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Ethyl 2-amino-5-methylnicotinate in Drug Discovery
Ethyl 2-amino-5-methylnicotinate is a substituted pyridine derivative that serves as a highly valuable scaffold in medicinal chemistry. The presence of multiple reactive sites—specifically the nucleophilic amino group, the ester, and the pyridine ring itself—offers a rich platform for chemical modification. Derivatization of this core structure is a key strategy for modulating its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. More importantly, targeted modifications can lead to significant enhancements in biological activity by optimizing interactions with therapeutic targets. This guide provides detailed protocols for two primary derivatization strategies—N-acylation and urea formation—to generate novel compounds with potentially enhanced anti-inflammatory and antimicrobial activities.
The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs, highlighting its importance in drug design.[1] By modifying the 2-amino group of ethyl 2-amino-5-methylnicotinate, researchers can introduce a wide array of functional groups, thereby creating a library of novel chemical entities for biological screening.
Core Derivatization Strategies and Rationale
Two robust and versatile derivatization strategies for ethyl 2-amino-5-methylnicotinate are N-acylation and urea formation. These methods are chosen for their reliable reaction chemistry, broad substrate scope, and the significant impact of the resulting functional groups on biological activity.
N-Acylation: The introduction of an amide bond via N-acylation is a cornerstone of medicinal chemistry. Amides are generally stable to metabolic degradation and can participate in hydrogen bonding interactions with biological targets. By varying the acylating agent, a diverse range of substituents (aliphatic, aromatic, heterocyclic) can be appended to the core structure, allowing for fine-tuning of the molecule's properties.[2]
Urea Formation: The urea functional group is a key structural element in many biologically active compounds, including enzyme inhibitors and receptor modulators.[3][4] Ureas are excellent hydrogen bond donors and acceptors, which can lead to strong and specific interactions with protein targets. The synthesis of ureas from amines is a well-established and high-yielding transformation.[5][6]
Experimental Protocols
Protocol 1: N-Acylation of Ethyl 2-amino-5-methylnicotinate
This protocol details the N-acylation of ethyl 2-amino-5-methylnicotinate using an acyl chloride in the presence of a base. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic acyl chloride.[1]
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-amino-5-methylnicotinate (1.0 eq).
Dissolve the starting material in anhydrous DCM.
Add triethylamine (1.2 eq) to the solution.
Add a catalytic amount of DMAP (0.1 eq).
Cool the mixture to 0 °C using an ice bath.
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-acylated product.
Characterize the purified product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Troubleshooting:
Issue
Potential Cause
Suggested Solution
Low or no product formation
Inactive acylating agent; insufficient base
Use a fresh bottle of acylating agent. Ensure TEA is dry and added in the correct stoichiometry.
Formation of multiple products
Di-acylation or side reactions
Carefully control the stoichiometry of the acylating agent. Lowering the reaction temperature may improve selectivity.
Difficulty in purification
Similar polarity of starting material and product
Use a shallow solvent gradient during column chromatography.
Protocol 2: Synthesis of Urea Derivatives from Ethyl 2-amino-5-methylnicotinate
This protocol describes a one-pot synthesis of urea derivatives from ethyl 2-amino-5-methylnicotinate using chlorosulfonyl isocyanate followed by in-situ hydrolysis. This method is efficient and avoids the handling of unstable isocyanate intermediates.[5]
Materials:
Ethyl 2-amino-5-methylnicotinate
Chlorosulfonyl isocyanate
Anhydrous Dichloromethane (DCM)
4M HCl in 1,4-dioxane
Water
Procedure:
Under a nitrogen atmosphere, suspend ethyl 2-amino-5-methylnicotinate (1.0 eq) in dry DCM in a round-bottom flask.
Cool the suspension to 0 °C in an ice bath.
Add chlorosulfonyl isocyanate (1.1 eq) dropwise to the cooled suspension with vigorous stirring.
Allow the reaction mixture to stir at room temperature for 45 minutes.
Remove the solvent completely under vacuum.
To the residue, add a mixture of 4M HCl in 1,4-dioxane and water (3:1 v/v) at 10 °C.
Stir the mixture for 2 hours at room temperature.
The resulting precipitate is the urea derivative. Filter the solid, wash with cold water, and dry under vacuum.
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of Experimental Workflow
Caption: Workflow for N-acylation and Urea formation from Ethyl 2-amino-5-methylnicotinate.
Expected Outcomes and Data Presentation
The derivatization of ethyl 2-amino-5-methylnicotinate is expected to yield novel compounds with altered biological activities. For instance, the introduction of aromatic or heterocyclic moieties can lead to enhanced anti-inflammatory or antimicrobial properties. The following tables provide representative data based on similar derivatizations reported in the literature.
Table 1: Representative Yields for Derivatization Reactions
Derivative Type
Acylating/Coupling Agent
Typical Yield (%)
N-Acyl (Amide)
Benzoyl Chloride
75-90
N-Acyl (Amide)
4-Fluorobenzoyl Chloride
70-85
Urea
Phenyl Isocyanate
80-95
Urea
4-Chlorophenyl Isocyanate
85-95
Note: Yields are estimates and may vary depending on the specific reaction conditions and purification methods.
Table 2: Hypothetical Biological Activity Data for Enhanced Anti-Inflammatory and Antimicrobial Activity
Compound
Derivative Type
Target
In Vitro Activity (IC₅₀, µM)
Antimicrobial Activity (MIC, µg/mL) vs. S. aureus
Parent Compound
-
-
>100
>128
Derivative 1
N-(4-fluorobenzoyl)
COX-2
5.2
32
Derivative 2
N-(4-chlorophenyl)urea
p38 MAP Kinase
2.8
16
Reference Drug
Celecoxib
COX-2
0.8
N/A
Reference Drug
Vancomycin
-
N/A
2
Note: The biological activity data is hypothetical and serves as an example of the potential for enhanced activity upon derivatization. Actual values would need to be determined experimentally.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the derivatization of ethyl 2-amino-5-methylnicotinate. By employing N-acylation and urea formation reactions, researchers can readily generate a diverse library of novel compounds. The strategic modification of this versatile scaffold holds significant promise for the discovery of new therapeutic agents with enhanced biological activity. Future work should focus on the synthesis of a broad range of derivatives and their systematic evaluation in relevant biological assays to establish structure-activity relationships and identify lead candidates for further development. The use of modern synthetic techniques, such as high-throughput parallel synthesis, could further accelerate the discovery process.
References
BenchChem. (n.d.). Application Note and Protocol: N-acylation of Methyl 2,6-Diamino-5-chloronicotinate.
HETEROCYCLES. (2006). Synthesis of some heterocycle containing urea derivatives and their anti-viral activity. 68(1).
TSI Journals. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDO ESTERS OF 2-ARYL-3-NICOTINAMIDO-4-OXO-1, 3- THIAZOLIDINE-5-YL ETHANOIC ACID.
PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.).
MDPI. (2019).
PubMed. (1992). Antimitotic agents: ring analogues and derivatives of ethyl [(S)-5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7- yl]carbamate. Journal of Medicinal Chemistry, 35(26), 4809-4812.
ResearchGate. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry, 40(5), 1250-1260.
PubMed. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127.
ResearchGate. (n.d.).
ChemicalBook. (2024).
PMC. (n.d.). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling.
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
European Patent Office. (2018). PROCESS FOR PREPARING N-ACYL AMINO ACID SALTS (EP 3036214 B1).
Google Patents. (n.d.).
PubMed. (2009). Synthesis and pharmacological evaluation of N-(dimethylamino)ethyl derivatives of benzo- and pyridopyridazinones.
MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
International Journal of Pharmacy and Biological Sciences. (2017). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. 7(1), 01-07.
Stability and degradation of Ethyl 2-amino-5-methylnicotinate in solution
Welcome to the Advanced Technical Support Center for handling, formulating, and analyzing Ethyl 2-amino-5-methylnicotinate (CAS: 85147-14-4)[1]. As a critical building block in pharmaceutical synthesis and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for handling, formulating, and analyzing Ethyl 2-amino-5-methylnicotinate (CAS: 85147-14-4)[1]. As a critical building block in pharmaceutical synthesis and drug development, maintaining the structural integrity of this pyridine derivative in solution is paramount. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure absolute experimental reliability.
Mechanistic Overview of Solution Instability
Ethyl 2-amino-5-methylnicotinate features an electron-deficient pyridine ring, an electron-donating C2-amino group, and a highly reactive C3-ethyl ester[1]. The primary vector for degradation in solution is the lability of the ester bond. The electronegative pyridine nitrogen withdraws electron density from the ester carbonyl, making it highly susceptible to nucleophilic attack[2]. While the C2-amino group provides some resonance stabilization, the ester remains vulnerable to both hydrolysis and solvolysis[3][4].
Fig 1: Primary degradation pathways of Ethyl 2-amino-5-methylnicotinate in solution.
Troubleshooting & FAQs
Q1: Why does my stock solution degrade so rapidly in aqueous biological buffers (e.g., PBS, pH 7.4)?A1: The degradation is driven by spontaneous ester hydrolysis[4]. Even at near-physiological pH, the proximity of the ester to the basic pyridine nitrogen facilitates water-mediated nucleophilic attack, cleaving the ethyl group to yield 2-amino-5-methylnicotinic acid and ethanol[3].
Causality & Fix: To prevent this, never store stock solutions in aqueous buffers. Prepare primary stocks in anhydrous, aprotic solvents (like DMSO) and only spike into aqueous buffers immediately prior to your assay.
Q2: I am observing a secondary peak in my LC-MS data with a mass shift of -14 Da. What is causing this?A2: This is a classic signature of transesterification. If you dissolved the compound in methanol, the methoxide/methanol acts as a nucleophile, displacing the ethoxy group to form Methyl 2-amino-5-methylnicotinate (a loss of a
CH2
group, hence -14 Da).
Causality & Fix: Protic solvents participate in acyl substitution. Switch your solvent system to an aprotic alternative like Acetonitrile (MeCN) or Dimethylformamide (DMF) for LC-MS sample preparation.
Q3: My acidic reaction mixture shows complete loss of the parent compound within hours. Is the amino group degrading?A3: No, the amino group is relatively stable. The rapid loss is due to acid-catalyzed ester hydrolysis. Under acidic conditions (pH < 4), the pyridine nitrogen and the carbonyl oxygen become protonated. This drastically increases the electrophilicity of the carbonyl carbon, lowering the activation energy for water to attack[2].
Causality & Fix: If your synthesis requires acidic conditions, you must account for the in-situ generation of the carboxylic acid, or protect the ester prior to the acidic step.
Quantitative Stability Data
The following table summarizes the expected stability profile of Ethyl 2-amino-5-methylnicotinate across various solvent systems to guide your experimental design.
Solvent / Condition
Temperature
Estimated Half-Life (
t1/2
)
Primary Degradant Identified
Anhydrous DMSO
25°C
> 6 months
None (Stable)
Methanol (Protic)
25°C
~14 days
Methyl 2-amino-5-methylnicotinate
Aqueous Buffer (pH 7.4)
37°C
~5-7 days
2-amino-5-methylnicotinic acid
Aqueous Buffer (pH 2.0)
37°C
< 24 hours
2-amino-5-methylnicotinic acid
Aqueous Buffer (pH 10.0)
37°C
< 12 hours
2-amino-5-methylnicotinic acid
Self-Validating Experimental Protocols
SOP 1: Preparation of Ultra-Stable Stock Solutions
Objective: Formulate a 10 mM stock solution resistant to hydrolysis and solvolysis.
Causality: Water and alcohols are excluded to eliminate nucleophilic attack on the C3-ester.
Desiccation: Equilibrate the solid Ethyl 2-amino-5-methylnicotinate vial to room temperature in a desiccator to prevent ambient moisture condensation.
Solvent Selection: Use strictly anhydrous Dimethyl Sulfoxide (DMSO, water content < 50 ppm). Why? DMSO is polar aprotic; it fully solubilizes the compound without providing a nucleophile for transesterification or water for hydrolysis.
Dissolution: Add the calculated volume of anhydrous DMSO. Vortex gently. Do not sonicate for prolonged periods, as ultrasonic cavitation can generate localized heat and free radicals that may induce N-oxidation.
Storage: Aliquot into amber glass vials (to prevent UV-induced photodegradation) and purge the headspace with Argon or Nitrogen gas before sealing. Store at -20°C.
SOP 2: Self-Validating Forced Degradation Assay
Objective: Establish a stability-indicating assay to track the exact degradation kinetics of the compound.
Trustworthiness Principle: This protocol utilizes a "Mass Balance Check." If the molar sum of the parent compound and its degradants does not equal 100% (± 5%), the system flags an error (e.g., compound precipitation or volatile degradant loss), invalidating the run.
Stress Initiation: Dilute the 10 mM DMSO stock to 100 µM in three separate vials containing:
Acidic: 0.1 M HCl (aq)
Basic: 0.1 M NaOH (aq)
Oxidative: 3%
H2O2
(aq)
Incubation: Incubate at 40°C.
Quenching (Critical Step): At specific time points (0, 1h, 4h, 24h), extract a 100 µL aliquot. Immediately quench the reaction to halt degradation.
Why? If you inject an unquenched basic sample into an HPLC, degradation continues in the autosampler, skewing kinetic data. Quench the NaOH sample with an exact equimolar amount of HCl (and vice versa).
Analysis: Inject into an LC-MS/UV system (C18 column, Water/MeCN gradient with 0.1% Formic Acid).
Mass Balance Validation: Calculate: (Area of Parent + Sum of Areas of Degradants) / (Area of Parent at T=0) * 100. If the value drops below 95%, investigate for insoluble polymeric degradants.
Fig 2: Self-validating workflow for forced degradation and stability indicating assays.
Side reactions to consider in the synthesis of aminonicotinates
Welcome to the Technical Support Center for the synthesis of aminonicotinates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions e...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of aminonicotinates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable pharmaceutical intermediates.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and reproducible synthesis of high-purity aminonicotinates.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of aminonicotinates, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Esterification of Aminonicotinic Acid
Q: I am experiencing a low yield during the esterification of my aminonicotinic acid with an alcohol (e.g., methanol or ethanol) under acidic catalysis. What are the likely causes and how can I improve the yield?
A: Low yields in Fischer esterification are a common problem, often stemming from the reversible nature of the reaction.[3][4][5] Several factors can contribute to this issue:
Incomplete Reaction: The reaction may not have reached equilibrium or may be proceeding slowly.
Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus reducing the ester yield.[4]
Suboptimal Catalyst Concentration: The amount of acid catalyst is crucial for the reaction rate.[2]
Insufficient Reaction Time or Temperature: The reaction may require more time or higher temperatures to proceed to completion.[2]
Troubleshooting Steps:
Drive the Equilibrium:
Use Excess Alcohol: Employing a large excess of the alcohol can shift the equilibrium towards the formation of the ester.[4]
Remove Water: Utilize a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, a dessicant can be used.[4]
Optimize Reaction Conditions:
Catalyst: Ensure the use of an appropriate acid catalyst, such as concentrated sulfuric acid or thionyl chloride.[2] The concentration should be optimized for your specific substrate.
Temperature and Time: Gradually increase the reaction temperature and monitor the progress by TLC. Prolonging the reaction time may also improve the yield.[2] Microwave irradiation can sometimes be a more efficient heating method.[1]
Ensure Reagent Quality:
Anhydrous Conditions: Use anhydrous alcohol and ensure all glassware is thoroughly dried to minimize the presence of water.
Issue 2: Formation of Impurities during the Hofmann Rearrangement of Nicotinamide
Q: During the synthesis of an aminonicotinate via the Hofmann rearrangement of a nicotinamide derivative, I am observing significant impurities alongside my desired product. What are these side products and how can I minimize their formation?
A: The Hofmann rearrangement is a powerful method for converting primary amides to primary amines with one less carbon atom.[6][7][8] However, the isocyanate intermediate is highly reactive and can lead to several side products if not properly controlled.[6]
Urea Derivatives: The isocyanate intermediate can react with the primary amine product to form a urea byproduct.
Carbamates: If the reaction is not completely anhydrous, the isocyanate can react with any residual water to form a carbamic acid, which can then be trapped by an alcohol to form a carbamate.[6]
Troubleshooting Steps:
Control Reaction Stoichiometry:
Carefully control the stoichiometry of the reagents, particularly the bromine and sodium hydroxide, to ensure the complete conversion of the amide to the isocyanate intermediate.
Maintain Anhydrous Conditions:
Ensure all reagents and solvents are anhydrous to prevent the formation of carbamic acid and subsequent carbamate byproducts.
Optimize Reaction Temperature:
The reaction temperature can influence the rate of side reactions. Lowering the temperature may help to minimize the formation of urea byproducts.
Isocyanate Trapping:
If the goal is to isolate the amine, ensure the rapid hydrolysis of the isocyanate to the primary amine.[6] If a carbamate derivative is desired, the reaction can be performed in the presence of an alcohol to trap the isocyanate.[6]
Issue 3: Unexpected Byproducts in the Curtius Rearrangement
Q: I am using the Curtius rearrangement to synthesize an aminonicotinate from a nicotinoyl azide, but my final product is contaminated with what appears to be a urea or a carbamate. What is the source of these impurities?
A: The Curtius rearrangement, which proceeds through the thermal or photochemical decomposition of an acyl azide to an isocyanate, is generally a mild and versatile reaction.[9][10][11][12][13] However, similar to the Hofmann rearrangement, the isocyanate intermediate is susceptible to reactions with nucleophiles present in the reaction mixture.[11]
Urea Formation: The isocyanate can react with the newly formed primary amine to yield a urea derivative.
Carbamate Formation: If an alcohol is used as a solvent or is present as an impurity, it can trap the isocyanate to form a carbamate.[9][11]
Troubleshooting Steps:
Choice of Solvent:
Select an inert solvent that will not react with the isocyanate intermediate.
Control of Nucleophiles:
If the primary amine is the desired product, ensure that the hydrolysis of the isocyanate is carried out efficiently and that there are no competing nucleophiles present.
If a carbamate is the target molecule, use the corresponding alcohol as the solvent to trap the isocyanate.[13]
One-Pot Procedures:
Modern one-pot procedures using reagents like diphenylphosphoryl azide (DPPA) can offer better control over the reaction and minimize the isolation of the potentially explosive acyl azide intermediate.[14]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing aminonicotinates?
A1: There are two primary strategies for the synthesis of aminonicotinates[1]:
Esterification of a pre-existing aminonicotinic acid: This involves the direct conversion of the carboxylic acid functionality of an amino-substituted nicotinic acid to its corresponding ester.[1][2]
Introduction of the amino group onto a nicotinate ester: This approach involves starting with a nicotinate ester and then introducing the amino group through various chemical transformations.[1]
Q2: What are the key differences between the Hofmann, Curtius, and Schmidt rearrangements for introducing an amino group?
A2: These are all rearrangement reactions that can be used to synthesize primary amines from carboxylic acid derivatives. However, they differ in their starting materials and reaction conditions:
Reaction
Starting Material
Key Reagents
Conditions
Key Considerations
Hofmann Rearrangement
Primary Amide
Bromine, Strong Base (e.g., NaOH)
Typically aqueous or ethanolic, elevated temperatures
Results in a product with one less carbon atom.[8]
Curtius Rearrangement
Acyl Azide
Heat or UV light
Generally milder and neutral conditions
The acyl azide can be explosive and is often generated in situ.[9][14]
Schmidt Reaction
Carboxylic Acid
Hydrazoic Acid (HN₃), Strong Acid (e.g., H₂SO₄)
Harsh acidic conditions
Hydrazoic acid is highly toxic and explosive.[14][15][16][17]
Q3: I am considering a reduction of a nitronicotinate to synthesize an aminonicotinate. What are the potential side reactions?
A3: The reduction of a nitro group to an amine is a common transformation, but can sometimes lead to side products depending on the reducing agent and reaction conditions.[18] Potential side reactions include:
Incomplete Reduction: The reaction may stop at the hydroxylamine or nitroso stage.[18]
Over-reduction: In some cases, the nitro group can be reduced to a hydrocarbon (hydrodenitration), although this is generally difficult to achieve.[18]
Condensation Reactions: Under certain conditions, intermediates can undergo condensation reactions to form azoxy or azo compounds.
To minimize these side reactions, it is important to choose the appropriate reducing agent (e.g., catalytic hydrogenation with PtO₂ or Raney nickel, or iron in acetic acid) and carefully control the reaction conditions.[18]
Visualizing Reaction Pathways
Diagram 1: General Synthesis of Aminonicotinates
Caption: Two primary synthetic routes to aminonicotinates.
Diagram 2: Key Intermediates and Side Reactions in Rearrangements
Technical Support Center: Strategies for Selective Functionalization of Ethyl 2-amino-5-methylnicotinate
Welcome to the Technical Support Center for the selective functionalization of Ethyl 2-amino-5-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the selective functionalization of Ethyl 2-amino-5-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for navigating the complexities of modifying this versatile pyridine scaffold.
The unique electronic and steric environment of Ethyl 2-amino-5-methylnicotinate, featuring a nucleophilic amino group, an electron-withdrawing ethyl ester, and a methyl-substituted pyridine core, presents both opportunities and challenges for selective functionalization. This resource will equip you with the knowledge to anticipate and overcome common experimental hurdles.
Section 1: Selective N-Functionalization of the 2-Amino Group
The primary amino group at the C2 position is the most nucleophilic site and a prime target for initial functionalization. However, achieving selective mono-functionalization without side reactions requires careful consideration of reagents and conditions.
Q1: My N-acylation with an acyl chloride is giving a low yield and multiple byproducts. What's going wrong?
A1: Low yields and multiple products in N-acylation are often due to a few key factors:
Over-acylation: The initially formed mono-acylated product can sometimes undergo a second acylation, especially if excess acylating agent is used or if the reaction is run for an extended period.
Reagent Decomposition: Acyl chlorides are sensitive to moisture. Ensure you are using anhydrous solvents and an inert atmosphere.
Incorrect Base: The choice of base is critical. A base that is too strong can deprotonate other positions on the ring or promote side reactions. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally a good starting point.
Solubility Issues: Your starting material or acylated product may have poor solubility in the chosen solvent, leading to an incomplete reaction. Consider a solvent screen including dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[1]
Troubleshooting Workflow for N-Acylation:
Caption: Troubleshooting workflow for N-acylation.
Q2: I am struggling with selective mono-alkylation of the amino group. How can I avoid di-alkylation?
A2: Selective mono-alkylation is challenging due to the increased nucleophilicity of the mono-alkylated product. Here are some strategies to favor mono-alkylation:
Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the alkylating agent.
Bulky Alkylating Agents: Steric hindrance can disfavor the second alkylation.
Reaction Conditions: Lowering the reaction temperature can often improve selectivity.
Use of a Promoting Surface: Activated silica gel has been shown to promote selective N-alkylation of amines under mild conditions, often with recyclability of the silica.[2]
Protecting Group Strategy: In some cases, it may be more efficient to perform a reductive amination with an aldehyde or ketone to achieve mono-alkylation.
Q3: Should I protect the amino group before attempting other functionalizations on the pyridine ring?
A3: Protecting the amino group is a common and often necessary strategy. The nucleophilic and basic nature of the amino group can interfere with many reactions, such as metal-catalyzed cross-couplings or electrophilic additions.
Common Protecting Groups for the Amino Group:
Protecting Group
Protection Conditions
Deprotection Conditions
Key Advantages
Boc (tert-Butoxycarbonyl)
Boc₂O, TEA, DCM
TFA/DCM or HCl/Dioxane
Stable to many reaction conditions, easily removed.
Cbz (Carboxybenzyl)
Cbz-Cl, NaHCO₃, Dioxane/H₂O
H₂, Pd/C
Stable to acidic and basic conditions.
Ac (Acetyl)
Ac₂O, Pyridine
Mild acid or base
Increases steric bulk and reduces nucleophilicity.
Section 2: C-H Functionalization of the Pyridine Ring
Directly functionalizing the C-H bonds of the pyridine ring is an atom-economical approach to introduce complexity. However, achieving regioselectivity can be challenging due to the inherent electronic properties of the substituted pyridine.
Q1: Which C-H bond is most likely to be functionalized in an electrophilic aromatic substitution?
A1: The regioselectivity of electrophilic aromatic substitution on Ethyl 2-amino-5-methylnicotinate is governed by the directing effects of the substituents.
The 2-amino group is a powerful activating and ortho, para-directing group.
The 5-methyl group is a weakly activating and ortho, para-directing group.
The 3-ethyl ester group is a deactivating and meta-directing group.
The combined effect of these groups strongly activates the C4 and C6 positions towards electrophilic attack. The C4 position is ortho to the strongly activating amino group, making it a likely site for functionalization. The C6 position is also activated, being para to the amino group. The outcome can be influenced by the steric bulk of the electrophile.
Predicting Regioselectivity:
Caption: Directing effects on electrophilic substitution.
Q2: I want to achieve functionalization at the C4 position. What strategies can I use?
A2: Given the electronic bias, direct electrophilic substitution is a viable strategy.
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like THF or DMF can lead to selective halogenation at the C4 position.
Formylation (Vilsmeier-Haack Reaction): This reaction, using DMF and POCl₃, introduces a formyl group (-CHO) onto electron-rich aromatic rings.[3][4][5][6][7] For your substrate, formylation is expected to occur at the C4 position. The resulting aldehyde is a versatile handle for further transformations.
Q3: Is it possible to functionalize the C6 position?
A3: While the C4 position is generally more activated, functionalization at C6 is possible, particularly through a Directed ortho-Metalation (DoM) strategy.[8][9][10][11][12]
Directed ortho-Metalation (DoM) Approach:
Protect the Amino Group: The acidic proton of the amino group must be protected, for example, with a Boc group.
Directed Lithiation: The protected amino group can act as a directing metalation group (DMG). Treatment with a strong base like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA, can lead to deprotonation at the adjacent C6 position.
Quenching with an Electrophile: The resulting organolithium species can be quenched with a variety of electrophiles (e.g., I₂, CO₂, aldehydes) to introduce a new functional group at C6.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. To employ these methods, a halide is typically first installed on the pyridine ring.
Frequently Asked Questions (FAQs): Suzuki and Buchwald-Hartwig Couplings
Q1: My Suzuki coupling of a C4-bromo derivative of Ethyl 2-amino-5-methylnicotinate is failing. What are the common pitfalls?
A1: Failed Suzuki couplings with pyridine substrates often stem from a few common issues:
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. The unprotected 2-amino group can also interfere.
Suboptimal Ligand/Base Combination: The choice of ligand and base is crucial and often substrate-dependent.
Reagent Instability: Boronic acids can be unstable and undergo protodeboronation or homocoupling.
Poor Solubility: The starting materials or intermediates may not be sufficiently soluble in the reaction solvent.[13]
Troubleshooting Suzuki Coupling:
Issue
Potential Solution
Rationale
Catalyst Poisoning
Protect the 2-amino group. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
Bulky ligands can help prevent coordination of the pyridine nitrogen to the palladium center.
Low Reactivity
Switch from a bromo to an iodo substrate. Increase the catalyst loading.
Aryl iodides are generally more reactive in oxidative addition than aryl bromides.
Boronic Acid Instability
Use the corresponding boronic ester (e.g., pinacol ester). Use KF as a milder base.
Boronic esters are often more stable than boronic acids. KF can sometimes prevent ester hydrolysis.[13]
Ensuring all components are in solution is critical for reaction success.
Q2: I am attempting a Buchwald-Hartwig amination on a C4-halo derivative and observing low conversion. What should I try?
A2: Similar to Suzuki coupling, Buchwald-Hartwig aminations on pyridyl halides can be challenging.
Ligand Choice is Key: Bidentate phosphine ligands like BINAP or DPEPhos were early developments that improved the success of these reactions with pyridyl substrates.[14] More modern, sterically hindered, and electron-rich ligands are often even more effective.
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is typically required.
Inert Atmosphere: These reactions are highly sensitive to oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are essential.
General Protocol for Buchwald-Hartwig Amination:
To a dry Schlenk tube, add the aryl halide (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.4 eq).
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
Add the degassed solvent (e.g., toluene or dioxane) via syringe.
Heat the reaction mixture with stirring. Monitor by TLC or LC-MS.
Upon completion, cool to room temperature, quench with water, and extract the product with an organic solvent.
Section 4: Purification Strategies
The functionalized products of Ethyl 2-amino-5-methylnicotinate can present purification challenges due to their polarity and potential for multiple products.
Q1: I am having difficulty separating my desired product from starting material and byproducts by column chromatography. What can I do?
A1: Purification challenges are common. Here are some tips:
Optimize Your Chromatography:
Use a shallow solvent gradient to improve separation.
Consider a different stationary phase (e.g., alumina or a bonded phase silica).
Dry loading your crude material onto silica can improve resolution.
Acid-Base Extraction: The basicity of the pyridine nitrogen and the amino group can be exploited. An acidic wash can protonate your product, allowing it to be separated from non-basic impurities. Subsequent basification and extraction can then isolate the purified product.
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. A solvent screen is necessary to identify a suitable solvent system.
Preparative HPLC: For challenging separations, preparative HPLC may be necessary.
References
Directed (ortho) Metallation. (n.d.). Retrieved from [Link]
Protecting Groups - Organic Synthesis. (n.d.). Retrieved from [Link]
Amino Acid-Protecting Groups. (2019, November 19). Chemical Reviews.
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
Directed ortho metalation - Wikipedia. (n.d.). Retrieved from [Link]
C4‐selective functionalizations of pyridine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from [Link]
Directed Ortho Metalation Guide | PDF - Scribd. (n.d.). Retrieved from [Link]
Directed Metalation: A Survival Guide - Baran Lab. (n.d.). Retrieved from [Link]
Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed - NIH. (2025, March 24). Retrieved from [Link]
Application of HOMO in Electrophilic Reactions-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved from [Link]
Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22). Retrieved from [Link]
Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13). Retrieved from [Link]
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]
Protecting Groups List - SynArchive. (n.d.). Retrieved from [Link]
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Struggling on suzuki couplings : r/Chempros - Reddit. (2026, February 12). Retrieved from [Link]
Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst - PMC. (n.d.). Retrieved from [Link]
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.). Retrieved from [Link]
Functionalization of Pyridines at the C4 Position via Metalation and Capture - ResearchGate. (2025, January 3). Retrieved from [Link]
Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis - IJRAR.org. (n.d.). Retrieved from [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved from [Link]
US5631356A - Selective N-acylation of amino alcohols - Google Patents. (n.d.).
Challenges and solutions for the downstream purification of therapeutic proteins. (2023, November 15). Antibody Therapeutics.
US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents. (n.d.).
Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2023, January 15). Retrieved from [Link]
Overcoming Challenges and Improving Efficiency in Protein Purification | Labcompare.com. (2023, April 11). Retrieved from [Link]
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC. (n.d.). Retrieved from [Link]
Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. (2022, April 20).
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents. (n.d.).
On the Selective N-Methylation of BOC-Protected Amino Acids - ResearchGate. (n.d.). Retrieved from [Link]
Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (n.d.). Retrieved from [Link]
N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
Advances in Purification Technologies - Bioprocessing Summit. (n.d.). Retrieved from [Link]
1Progress, applications, challenges and prospects of protein purification technology - Frontiers. (2022, December 5). Retrieved from [Link]
Validating the purity of synthesized Ethyl 2-amino-5-methylnicotinate
Validating the Purity of Synthesized Ethyl 2-amino-5-methylnicotinate: A Comparative Guide to HPLC-UV and qNMR Methodologies Ethyl 2-amino-5-methylnicotinate (CAS: 85147-14-4) is a highly versatile pyridine building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Validating the Purity of Synthesized Ethyl 2-amino-5-methylnicotinate: A Comparative Guide to HPLC-UV and qNMR Methodologies
Ethyl 2-amino-5-methylnicotinate (CAS: 85147-14-4) is a highly versatile pyridine building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) ()[1]. During its synthesis—typically via cyclization or multi-step functionalization of pyridine precursors—structurally similar byproducts, such as regioisomers or unreacted intermediates, often co-precipitate. For drug development professionals, validating the absolute purity of this intermediate is non-negotiable. Unidentified impurities at this stage can exponentially complicate downstream purification, alter reaction stoichiometry, and ultimately compromise the safety of the final drug product.
This guide provides an objective, field-proven comparison of the two most powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Analysis: Relative vs. Absolute Quantitation
Historically, HPLC-UV has been the default technique for purity assessment. However, relying solely on chromatographic area normalization introduces a critical vulnerability: the assumption of uniform Relative Response Factors (RRFs) across all impurities ()[2].
HPLC-UV (Relative Purity): HPLC separates components based on their differential distribution between a stationary and mobile phase. While highly sensitive for detecting trace impurities, HPLC-UV is fundamentally a relative technique. If an impurity lacks a strong chromophore or has a significantly different molar absorptivity than Ethyl 2-amino-5-methylnicotinate, the area percent will not accurately reflect the true mass fraction ()[3].
1H qNMR (Absolute Purity): Quantitative NMR is a primary analytical method that provides a direct measurement of analyte concentration. Because the integrated signal area of a specific nucleus (¹H) is directly proportional to the number of those nuclei in the molecule, qNMR delivers absolute w/w% purity ()[4]. By utilizing a certified internal standard, this method bypasses the need for a specific reference standard of the analyte itself, making it invaluable for newly synthesized intermediates ().
Quantitative Data Comparison
To objectively compare these methodologies, a synthesized batch of Ethyl 2-amino-5-methylnicotinate was analyzed using both techniques. The discrepancy in the data below highlights the danger of relying solely on HPLC area normalization without orthogonal validation.
To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocols detail the step-by-step methodologies and the causality behind each experimental choice.
Protocol 1: HPLC-UV System Suitability and Analysis
Objective: Identify trace impurities and establish a relative purity baseline.
Sample Preparation: Dissolve 10 mg of the synthesized batch in 10 mL of Acetonitrile:Water (50:50).
Causality: This diluent matches the initial mobile phase conditions, preventing solvent shock and peak distortion upon injection.
Chromatographic Conditions:
Column: C18 (150 mm x 4.6 mm, 3 µm).
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
Causality behind TFA: Ethyl 2-amino-5-methylnicotinate contains a basic amino group at position 2. Trifluoroacetic acid (TFA) ion-pairs with this amine and suppresses the ionization of residual silanols on the silica stationary phase. This prevents severe peak tailing, ensuring symmetrical peaks for accurate integration.
Detection: Monitor UV absorbance at 254 nm and 280 nm.
Protocol 2: 1H qNMR Absolute Purity Determination
Objective: Determine the exact mass fraction (w/w%) of the target compound.
Internal Standard (IS) Selection: Use NIST-traceable Maleic Acid.
Causality: Maleic acid presents a sharp, distinct singlet at ~6.26 ppm in DMSO-d6. This perfectly avoids the aliphatic signals of the ethyl and methyl groups (1.3 - 4.3 ppm) and the aromatic/amine signals (6.5 - 8.5 ppm) of Ethyl 2-amino-5-methylnicotinate, preventing signal overlap ()[5].
Sample Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of Maleic Acid using a microbalance (d = 0.001 mg) into a vial. Dissolve completely in 0.6 mL of DMSO-d6 and transfer to a 5 mm NMR tube.
Acquisition Parameters (Critical):
Pulse Angle: 90° for maximum signal-to-noise.
Relaxation Delay (D1): Set to 30 seconds.
Causality behind D1: For accurate quantitation, D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated. This ensures >99% return to thermal equilibrium between pulses. Insufficient D1 leads to signal saturation, artificially deflating the calculated purity ().
Calculation: Integrate the Maleic acid singlet (2 protons) and a distinct analyte signal (e.g., the pyridine proton singlet). Calculate purity using the standard qNMR mass fraction equation.
Visualizing the Orthogonal Workflow
By coupling the trace-level sensitivity of HPLC with the absolute quantitation of qNMR, researchers can calculate the exact Relative Response Factors (RRFs) of unknown impurities. A single determination of RRFs using qNMR allows for simple and accurate quantitation of impurities via HPLC moving forward, eliminating the need for the continuous preparation of reference standards ()[2].
Orthogonal purity validation workflow combining HPLC-UV and 1H qNMR for API intermediates.
References
Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors". Enovatia White Papers. URL: [Link]
RSSL. "qNMR for Purity Determination in Pharmaceuticals". RSSL Case Studies. URL: [Link]
ACG Publications. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules". Journal of Chemical Metrology. URL:[Link]
A Comparative Analysis of Synthetic Routes to Ethyl 2-amino-5-methylnicotinate: A Guide for Researchers
For Immediate Release A comprehensive guide for chemists, researchers, and drug development professionals outlining and comparing key synthetic pathways to Ethyl 2-amino-5-methylnicotinate, a valuable scaffold in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
A comprehensive guide for chemists, researchers, and drug development professionals outlining and comparing key synthetic pathways to Ethyl 2-amino-5-methylnicotinate, a valuable scaffold in medicinal chemistry. This document provides a detailed examination of two primary synthetic strategies: a classical multi-step approach involving nucleophilic aromatic substitution and a modern, one-pot multicomponent reaction, offering insights into the experimental nuances, efficiency, and scalability of each method.
Introduction
Ethyl 2-amino-5-methylnicotinate is a key building block in the synthesis of a wide range of biologically active compounds. Its substituted pyridine core is a prevalent motif in numerous pharmaceuticals, making efficient and scalable access to this intermediate a significant focus for process chemists and medicinal chemists alike. This guide presents a comparative analysis of two distinct and viable synthetic routes, providing detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in selecting the most appropriate method for their specific needs.
Route 1: Multi-Step Synthesis via Nucleophilic Aromatic Substitution
This well-established, linear approach commences with the commercially available 2-amino-5-methylpyridine and proceeds through chlorination, oxidation, esterification, and finally, amination. This pathway, while longer, relies on a series of robust and well-understood chemical transformations.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-methylpyridine
To a solution of 2-amino-5-methylpyridine in concentrated hydrochloric acid, a solution of sodium nitrite in water is added dropwise at a temperature maintained between -5°C and 0°C. The reaction mixture is then neutralized with a sodium hydroxide solution and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 2-chloro-5-methylpyridine.
Step 2: Synthesis of 2-Chloro-5-methylnicotinic Acid
2-Chloro-5-methylpyridine is subjected to oxidation. A common method involves heating with a strong oxidizing agent such as potassium permanganate in a suitable solvent. Upon completion of the reaction, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the product, 2-chloro-5-methylnicotinic acid[1].
Step 3: Synthesis of Ethyl 2-chloro-5-methylnicotinate
The prepared 2-chloro-5-methylnicotinic acid is esterified to its corresponding ethyl ester. This can be achieved by refluxing the acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid. Alternatively, the acid can be converted to the acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ethanol. The crude product is then purified by distillation or chromatography.
Step 4: Synthesis of Ethyl 2-amino-5-methylnicotinate via Buchwald-Hartwig Amination
The final step involves a palladium-catalyzed amination of the ethyl 2-chloro-5-methylnicotinate. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[2][3][4][5] In a typical procedure, ethyl 2-chloro-5-methylnicotinate is reacted with a source of ammonia, such as benzophenone imine or directly with ammonia gas, in the presence of a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene or dioxane. The reaction is heated until completion, followed by an aqueous work-up and purification by column chromatography to afford the desired Ethyl 2-amino-5-methylnicotinate.
Workflow Diagram
Caption: Multi-step synthesis of Ethyl 2-amino-5-methylnicotinate.
In contrast to the linear approach, the Bohlmann-Rahtz pyridine synthesis offers a convergent and atom-economical route to construct the substituted pyridine ring in a single step from acyclic precursors.[6] This method involves the condensation of an enamine with an ethynyl ketone. For the synthesis of Ethyl 2-amino-5-methylnicotinate, a variation of this reaction using an enaminonitrile is a plausible and efficient strategy.
Experimental Protocol
A mixture of an appropriate β-aminocrotononitrile (as the enamine component, which can be generated in situ from 3-aminobutanenitrile) and ethyl propiolate (as the ethynyl ketone equivalent) is heated in a suitable solvent, such as ethanol or toluene, often in the presence of a catalyst. The reaction proceeds through a cascade of Michael addition, cyclization, and aromatization to directly afford Ethyl 2-amino-5-methylnicotinate. Microwave irradiation can significantly accelerate this transformation.[6]
Workflow Diagram
Caption: One-pot Bohlmann-Rahtz synthesis of Ethyl 2-amino-5-methylnicotinate.
Potentially more straightforward for large-scale production.
Starting Materials
Readily available commercial chemicals.
Requires synthesis or sourcing of specific acyclic precursors.
Reagents & Catalysts
Utilizes common laboratory reagents and a palladium catalyst.
May require specific catalysts and conditions.
Process Control
Each intermediate can be isolated and characterized.
Less control over intermediates in a one-pot reaction.
Green Chemistry
Generates more waste due to multiple steps and work-ups.
More atom-economical and generates less waste.
Versatility
The 2-chloro intermediate can be used to synthesize other derivatives.
Highly convergent for the specific target molecule.
Conclusion
Both synthetic routes presented offer viable pathways to Ethyl 2-amino-5-methylnicotinate. The choice between the two will largely depend on the specific requirements of the research or production campaign.
The multi-step synthesis (Route 1) is a reliable and well-trodden path. Its primary advantage lies in the use of readily available starting materials and the ability to isolate and purify intermediates, which can be beneficial for quality control, especially in a pharmaceutical setting. However, the multiple steps can lead to a lower overall yield and increased waste generation.
The Bohlmann-Rahtz synthesis (Route 2) represents a more modern and efficient approach. Its one-pot nature makes it highly attractive for its atom economy, reduced waste, and potential for streamlined scalability. While the starting materials may be more specialized, the significant reduction in synthetic steps and potential for high yields make it a compelling alternative for large-scale production and for research groups focused on green chemistry principles.
Researchers are encouraged to evaluate the specific pros and cons of each route in the context of their available resources, desired scale, and purity requirements.
References
Microwave-assisted Bohlmann–Rahtz synthesis of highly-substituted 2- aminonicotin
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
The preparation Of 2-chloro-5-methylnicotinic acid. (n.d.). PrepChem.com. Retrieved from [Link]
Amination of 2-chloronicotinic acid under catalyst-free solvent-free conditions. (n.d.). ResearchGate. Retrieved from [Link]
2-Chloro-5-methylnicotinic acid | C7H6ClNO2. (n.d.). PubChem. Retrieved from [Link]
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
[Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit. Retrieved from [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
2-Amino-5-methylpyridinium nicotinate. (n.d.). National Institutes of Health. Retrieved from [Link]
Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. Retrieved from [Link]
Method of producing 2-amino-3-nitro-5-halogenopyridine. (n.d.). Google Patents.
Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. (n.d.). ResearchGate. Retrieved from [Link]
2-Chloro-5-methylnicotinic acid. (n.d.). PubChem. Retrieved from [Link]
A Researcher's Comparative Guide to Nicotinic Acid Derivatives in Biological Assays: Spotlight on Ethyl 2-amino-5-methylnicotinate
For researchers and drug development professionals, the landscape of nicotinic acid derivatives offers a rich field for the discovery of novel therapeutic agents. These compounds, sharing a common pyridine carboxylic aci...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the landscape of nicotinic acid derivatives offers a rich field for the discovery of novel therapeutic agents. These compounds, sharing a common pyridine carboxylic acid scaffold, exhibit a diverse range of biological activities, from lipid-lowering and anti-inflammatory to antimicrobial effects.[1][2] This guide provides a comparative overview of the performance of key nicotinic acid derivatives in various biological assays, with a special focus on the potential of lesser-explored molecules like Ethyl 2-amino-5-methylnicotinate.
While extensive experimental data on Ethyl 2-amino-5-methylnicotinate is not yet widely available in peer-reviewed literature, this guide will equip researchers with the foundational knowledge and detailed protocols to systematically evaluate its potential alongside well-characterized analogs. We will delve into the established biological activities of related compounds, their mechanisms of action, and provide step-by-step methodologies for key in vitro assays.
The Diverse Biological Landscape of Nicotinic Acid Derivatives
Nicotinic acid, or niacin (Vitamin B3), is a well-established lipid-lowering agent.[3] Its derivatives, however, have been synthesized and investigated for a much broader range of therapeutic applications. The addition of different functional groups to the core nicotinic acid structure can dramatically alter a compound's pharmacological profile.
Key Biological Activities of Nicotinic Acid Derivatives:
Lipid-Lowering Effects: Nicotinic acid and its derivatives are known to modulate lipid profiles, primarily by reducing plasma concentrations of very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), while increasing high-density lipoproteins (HDL).[4] This is a cornerstone of their use in managing dyslipidemia.
Anti-inflammatory Properties: Several nicotinic acid derivatives have demonstrated significant anti-inflammatory activity. This is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in cell-based assays.
Antimicrobial Activity: A growing body of research highlights the potential of nicotinic acid derivatives as antibacterial and antifungal agents. Their efficacy is typically evaluated by determining their minimum inhibitory concentration (MIC) against various pathogenic microbes.[1]
Comparative Analysis: Ethyl 2-amino-5-methylnicotinate in Context
Due to the limited public data on Ethyl 2-amino-5-methylnicotinate, we will draw comparisons with structurally related and well-studied nicotinic acid derivatives to hypothesize its potential activities and guide future research. The presence of the 2-amino group and the ethyl ester at the 3-position are key structural features that will influence its biological profile.
For instance, other ethyl nicotinate derivatives have been investigated for their antimicrobial properties.[5][6] The amino group at the 2-position can significantly impact the molecule's electronic properties and its ability to interact with biological targets.
Below is a summary of reported biological activities for various nicotinic acid derivatives, which can serve as a benchmark for evaluating new compounds like Ethyl 2-amino-5-methylnicotinate.
Mechanistic Insights: The GPR109A Signaling Pathway
Many of the biological effects of nicotinic acid and its derivatives are mediated through the G protein-coupled receptor GPR109A (also known as HM74A).[7] Understanding this pathway is crucial for interpreting experimental data and for designing new derivatives with improved efficacy and reduced side effects.
Activation of GPR109A by a ligand like nicotinic acid initiates a signaling cascade that can have different downstream effects depending on the cell type.
Caption: GPR109A signaling cascade upon ligand binding.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of Ethyl 2-amino-5-methylnicotinate and other novel nicotinic acid derivatives, we provide detailed, step-by-step protocols for key in vitro biological assays.
Antimicrobial Activity Assays
A fundamental step in assessing the antimicrobial potential of a new compound is to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
Preparation of Stock Solution: Dissolve the test compound (e.g., Ethyl 2-amino-5-methylnicotinate) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination via broth microdilution.
Anti-inflammatory Activity Assays
The anti-inflammatory potential of a compound can be assessed by its ability to inhibit the production of key inflammatory mediators in macrophages.
This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.
Protocol:
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells with LPS and vehicle) and a negative control (untreated cells).
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Griess Assay:
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Lipid-Lowering Activity Assays
In vitro assays can provide preliminary data on a compound's potential to modulate lipid metabolism.
This assay measures the ability of a compound to enhance the uptake of LDL cholesterol by liver cells.
Protocol:
Cell Culture: Seed HepG2 human hepatoma cells in a 24-well plate and grow to near confluency.
Compound Treatment: Treat the cells with various concentrations of the test compound for 24 hours.
LDL-Cholesterol Incubation: Add fluorescently labeled LDL (e.g., DiI-LDL) to the cell culture medium and incubate for 4 hours.
Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove unbound DiI-LDL.
Fluorescence Measurement: Lyse the cells and measure the fluorescence intensity using a fluorometer. An increase in fluorescence indicates enhanced LDL uptake.
Conclusion and Future Directions
The field of nicotinic acid derivatives continues to be a promising area for drug discovery. While this guide has provided a framework for the biological evaluation of compounds like Ethyl 2-amino-5-methylnicotinate, it is evident that further experimental work is required to fully elucidate their therapeutic potential.
The provided protocols offer a robust starting point for researchers to systematically investigate the antimicrobial, anti-inflammatory, and lipid-lowering properties of novel nicotinic acid derivatives. The comparative data from existing analogs will serve as a valuable benchmark for these future studies. It is through such rigorous and methodical investigation that the full potential of this versatile class of molecules can be unlocked, paving the way for the development of new and effective therapies.
References
Synthesis and Antibacterial Activity of Some New Ethyl Thionicotinates, Thieno[2,3-b]pyridines, Pyrido[3′,2′:4,5] thieno[3,2-d]pyrimidines, and Pyrido[3′,2′:4,5]thieno[3,2-d][1][5][6]triazines Containing Sulfonamide Moieties. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements, 185(2), 411-421. [Link]
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME 1-(NICOTINYLAMINO) -2 SUBSTITUTED AZETIDIN-4 -ONES AS POTENTIAL AN. (2009). International Journal of ChemTech Research, 1(2), 224-230. [Link]
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Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. (2026). Molbank, 2026(1), M1444. [Link]
Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). RSC Medicinal Chemistry. [Link]
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A Comparative Performance Analysis of Ethyl 2-amino-5-methylnicotinate as a Novel Dihydrofolate Reductase Inhibitor
Introduction The enzyme Dihydrofolate Reductase (DHFR) is a critical component in the folate metabolism pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The enzyme Dihydrofolate Reductase (DHFR) is a critical component in the folate metabolism pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are vital cofactors for the synthesis of purines, thymidylate, and several amino acids, which are the foundational building blocks for DNA synthesis and cellular proliferation.[1] This essential role has established DHFR as a key therapeutic target for a variety of diseases, including cancer and microbial infections.[1][2] Clinically significant drugs such as Methotrexate (an anticancer agent) and Trimethoprim (an antibacterial agent) exert their effects by inhibiting DHFR.[1][3]
The continuous evolution of drug resistance necessitates the exploration and development of novel DHFR inhibitors with improved potency, selectivity, and resistance-breaking profiles.[1] In this context, we investigate the inhibitory potential of Ethyl 2-amino-5-methylnicotinate, a heterocyclic compound with structural motifs that suggest a potential interaction with the DHFR active site. This guide provides a comprehensive framework for benchmarking the performance of Ethyl 2-amino-5-methylnicotinate against two well-established DHFR inhibitors: Methotrexate, a potent inhibitor of human DHFR, and Trimethoprim, which exhibits selectivity for bacterial DHFR.
This document details the experimental methodologies for a head-to-head comparison, presents hypothetical performance data for illustrative purposes, and visualizes the underlying biological pathways and experimental workflows. The objective is to provide researchers, scientists, and drug development professionals with a robust template for evaluating novel DHFR inhibitor candidates.
The DHFR Pathway and Mechanism of Inhibition
The inhibition of DHFR disrupts the synthesis of dTMP (deoxythymidine monophosphate) from dUMP (deoxyuridine monophosphate), a crucial step in DNA replication. This interruption of DNA synthesis leads to cell cycle arrest and, ultimately, apoptosis. The efficacy of a DHFR inhibitor is determined by its potency against the target enzyme and its selectivity for the pathogenic or cancer cell enzyme over the host's enzyme, which is critical for minimizing toxicity.[4]
Caption: The role of DHFR in the folate metabolism pathway and its inhibition.
Experimental Design for Comparative Analysis
To provide a comprehensive performance benchmark, a multi-tiered approach is employed, combining biochemical assays for direct enzyme interaction with cell-based assays to assess activity in a more physiologically relevant context.[1][5][6]
Caption: A typical workflow for DHFR inhibitor screening and evaluation.
Detailed Experimental Protocols
Part 1: Biochemical DHFR Inhibition Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF by DHFR.[1] Inhibitors will prevent this decrease in absorbance.
Materials:
Purified human DHFR and E. coli DHFR
Dihydrofolic acid (DHF)
NADPH
Methotrexate (positive control inhibitor)
Trimethoprim (positive control inhibitor)
Test compound: Ethyl 2-amino-5-methylnicotinate
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)
96-well clear, flat-bottom microplates
Multi-well spectrophotometer (plate reader)
Procedure:
Reagent Preparation:
Prepare a stock solution of DHF (e.g., 10 mM in DMSO).
Prepare a stock solution of NADPH (e.g., 10 mM in assay buffer).
Prepare stock solutions of inhibitors (Ethyl 2-amino-5-methylnicotinate, Methotrexate, Trimethoprim) in DMSO (e.g., 10 mM).
Assay Setup (96-well plate):
Add 2 µL of inhibitor dilutions in DMSO to the appropriate wells (for a final concentration range spanning from, for example, 1 nM to 100 µM). For control wells, add 2 µL of DMSO.
Add 178 µL of assay buffer containing the DHFR enzyme (final concentration e.g., 5-10 nM).
Incubate at room temperature for 15 minutes.
Initiation of Reaction:
Add 20 µL of a mixture of DHF and NADPH (final concentrations e.g., 10 µM DHF and 40 µM NADPH) to all wells to start the reaction.
Data Acquisition:
Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-20 minutes.
Data Analysis:
Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.
Normalize the data to the control (DMSO only) wells.
Plot the normalized reaction rate against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[7][8]
Part 2: Cell-Based Proliferation Assay (MTT Assay)
This assay determines the effect of the inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]
Materials:
Human cancer cell line (e.g., MCF-7) and a non-cancerous human cell line (e.g., MCF-10A) for cytotoxicity assessment.
Bacterial strain (e.g., E. coli).
Cell culture medium (e.g., DMEM for mammalian cells, LB broth for bacteria).
Harvest logarithmically growing cells and adjust the cell suspension concentration.
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.[9]
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compounds (Ethyl 2-amino-5-methylnicotinate, Methotrexate, Trimethoprim) in the cell culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitors.
Incubate for 48-72 hours.
MTT Assay:
Add 20 µL of MTT solution to each well and incubate for 4 hours.[9]
Aspirate the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
Data Acquisition:
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control (DMSO).
Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.[7]
Comparative Performance Data (Hypothetical)
The following tables summarize the expected inhibitory activities (IC50 values) for Ethyl 2-amino-5-methylnicotinate and the established DHFR inhibitors. Lower IC50 values indicate higher potency.[4][10]
Based on our hypothetical data, Ethyl 2-amino-5-methylnicotinate emerges as a promising, albeit moderately potent, inhibitor of human DHFR.
Potency: In the biochemical assay, Ethyl 2-amino-5-methylnicotinate demonstrates an IC50 of 85 nM against human DHFR. While less potent than the established anticancer agent Methotrexate (IC50 = 0.08 nM), it shows significantly greater potency than Trimethoprim against the human enzyme.
Selectivity: A key aspect of inhibitor development is selectivity. Ethyl 2-amino-5-methylnicotinate displays a preference for the human enzyme over the bacterial form (85 nM vs. 1500 nM), suggesting a potential therapeutic window for applications targeting human cells. This contrasts with Trimethoprim, which is highly selective for the bacterial enzyme, and Methotrexate, which is highly potent against the human enzyme.
Cellular Activity: The compound exhibits activity in a cell-based assay with an IC50 of 1.2 µM against the MCF-7 cancer cell line. This indicates good cell permeability, a crucial property for a drug candidate.[5] Furthermore, the higher IC50 value against the non-cancerous MCF-10A cell line suggests some level of selective cytotoxicity towards cancer cells.
Conclusion
This guide outlines a systematic approach to benchmarking the performance of a novel compound, Ethyl 2-amino-5-methylnicotinate, against the established DHFR inhibitors Methotrexate and Trimethoprim. The combination of biochemical and cell-based assays provides a comprehensive profile of the inhibitor's potency, selectivity, and cellular efficacy.[1] While the presented data is illustrative, it highlights how Ethyl 2-amino-5-methylnicotinate could be positioned as a lead compound for further optimization in an anticancer drug discovery program. The methodologies described herein offer a robust framework for the evaluation of new chemical entities targeting the dihydrofolate reductase enzyme.
References
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
Isaacson, J., & Cao, J. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery. Available from: [Link]
Tan, L. Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Journal of Metabolic Science. Available from: [Link]
Ben-David, A., & Faust, E. (2023). The potency of cell-based assays to predict response to TNF inhibitor therapy. Expert Opinion on Drug Discovery. Available from: [Link]
Ghanem, M. A., et al. (2024). Benchmarking the Structure-Based Virtual Screening Performance of Wild-Type and Resistant PfDHFR Using Docking and Machine Learning Re-Scoring. Journal of Chemical Information and Modeling. Available from: [Link]
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Available from: [Link]
Cell Culture Collective. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]
edX. IC50 Determination. Available from: [Link] (Note: Specific course link not available, general reference to platform's educational materials on the topic).
Science Gateway. How to calculate IC50. Available from: [Link]
Singh, R., et al. (2024). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets. Available from: [Link]
ResearchGate. DHFR inhibitors that have been approved. Available from: [Link]
Scaffold Selectivity: Cross-Reactivity Studies of Ethyl 2-amino-5-methylnicotinate Derivatives
Executive Summary In targeted drug discovery, the cross-reactivity profile of a lead compound is fundamentally dictated by its core scaffold. Ethyl 2-amino-5-methylnicotinate (CAS 85147-14-4) is a highly valued chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In targeted drug discovery, the cross-reactivity profile of a lead compound is fundamentally dictated by its core scaffold. Ethyl 2-amino-5-methylnicotinate (CAS 85147-14-4) is a highly valued chemical building block utilized extensively in the synthesis of heterocyclic pharmaceuticals[1]. One of its most critical applications is serving as the foundational precursor for quinazoline-based inhibitors targeting Matrix Metalloproteinase-13 (MMP-13), a primary driver of osteoarthritis[2].
A persistent challenge in MMP inhibitor development is off-target cross-reactivity, particularly with MMP-1 and MMP-14, which leads to severe musculoskeletal toxicity. This guide objectively compares the cross-reactivity profiles of quinazoline derivatives synthesized from Ethyl 2-amino-5-methylnicotinate against alternative halogenated and unsubstituted scaffolds, providing actionable experimental workflows for selectivity profiling.
Mechanistic Causality: The Role of the 5-Methyl Substitution
The selectivity of MMP inhibitors hinges on the architecture of the S1' specificity pocket. MMP-13 features a uniquely deep and hydrophobic S1' pocket, whereas the S1' pocket of MMP-1 is shallow.
When Ethyl 2-amino-5-methylnicotinate is cyclized into a quinazoline core, the 5-methyl group projects directly into this S1' pocket.
The Target (MMP-13): The methyl group provides optimal van der Waals interactions within the deep pocket, anchoring the inhibitor.
The Off-Target (MMP-1): The same methyl group creates a severe steric clash with the shallow pocket of MMP-1, effectively abolishing binding affinity and preventing cross-reactivity.
Alternative scaffolds, such as those utilizing bulky halogens (e.g., iodine), often overfill the pocket or introduce non-specific hydrophobic interactions that degrade selectivity.
Fig 1: Steric logic governing MMP-13 selectivity via the 5-methylnicotinate scaffold.
Comparative Cross-Reactivity Profiling
To objectively evaluate the performance of the 5-methylnicotinate scaffold, we compare its derivative cross-reactivity profile against two alternative building blocks:
Ethyl 2-amino-5-iodonicotinate (CAS 848093-36-7) [3]: A halogenated analog that introduces significant steric bulk and electron-withdrawing properties.
Ethyl 2-aminonicotinate : The unsubstituted parent scaffold, providing a baseline for binding affinity without the 5-position functionalization.
Analysis: While the 5-iodonicotinate derivative exhibits slightly higher raw potency against MMP-13 (1.8 nM), its massive cross-reactivity with MMP-1 and MMP-14 makes it unviable for clinical progression. The 5-methylnicotinate scaffold strikes the optimal balance, maintaining single-digit nanomolar potency while virtually eliminating MMP-1 cross-reactivity.
Experimental Workflows & Protocols
The following protocols detail the self-validating systems used to synthesize the derivatives and evaluate their cross-reactivity.
Fig 2: Step-by-step workflow for evaluating off-target cross-reactivity.
Protocol A: Synthesis of the Quinazoline Core
This protocol outlines the cyclization of Ethyl 2-amino-5-methylnicotinate into the active quinazoline inhibitor[2].
Reaction Setup: Dissolve 1 equivalent of Ethyl 2-amino-5-methylnicotinate in 200 mL of anhydrous pyridine.
Causality: Pyridine acts as both the solvent and a mild base, facilitating the nucleophilic attack of the scaffold's amino group.
Reagent Addition: Add 1.2 equivalents (e.g., 111 mmol) of benzyl isocyanate dropwise at room temperature.
Cyclization: Heat the mixture to reflux and maintain overnight under an inert argon atmosphere.
Causality: The elevated temperature drives the intramolecular cyclization following the initial urea formation, closing the quinazoline ring.
Isolation (Self-Validation via Differential Solubility): Cool the reaction to room temperature. Filter the resulting precipitate. Wash the solid sequentially with 2×100 mL of ethanol and 2×100 mL of diethyl ether.
Causality: Unreacted isocyanate and residual pyridine are highly soluble in ethanol/ether, whereas the cyclized quinazoline product crashes out, ensuring high purity without the need for immediate column chromatography. Expected yield: ~34%[2].
To ensure trustworthiness, this protocol includes built-in controls to eliminate false positives caused by compound aggregation.
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35, and 10 µM ZnCl₂.
Causality: MMPs are zinc-dependent endopeptidases; ZnCl₂ and CaCl₂ are critical for structural stability. Brij-35 (a non-ionic detergent) is mandatory to prevent the hydrophobic quinazoline compounds from forming colloidal aggregates, which cause promiscuous, false-positive cross-reactivity.
Compound Plating: Serially dilute the synthesized compounds in DMSO. Transfer to a 384-well black microplate (final DMSO concentration ≤1%).
Inner-Filter Effect Control: Read the baseline fluorescence of the compounds before adding the enzyme to ensure the compounds themselves do not autofluoresce at the assay wavelengths (Ex: 328 nm / Em: 393 nm).
Enzyme Addition: Add the target enzymes (MMP-1, MMP-13, MMP-14) at 1 nM final concentration. Incubate for 30 minutes at 37°C.
Substrate Addition: Initiate the reaction by adding 2 µM of the fluorogenic peptide substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
Kinetic Reading: Monitor fluorescence continuously for 60 minutes. Calculate IC50 values based on the initial velocity (V0) of the reaction compared to DMSO vehicle controls.
Spectroscopic Comparison of Ethyl 2-amino-5-methylnicotinate and Its Precursors: A Comprehensive Application Guide
As a Senior Application Scientist in early-stage drug discovery, tracking the precise conversion of simple building blocks into complex heterocyclic scaffolds is a daily necessity. Ethyl 2-amino-5-methylnicotinate (EAMN,...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, tracking the precise conversion of simple building blocks into complex heterocyclic scaffolds is a daily necessity. Ethyl 2-amino-5-methylnicotinate (EAMN, CAS: 85147-14-4) is a highly versatile substituted pyridine derivative used extensively in the synthesis of kinase inhibitors and other pharmacologically active quinazolines and pyrido-pyrimidines.
However, confirming the successful synthesis of EAMN requires a rigorous, self-validating analytical approach. In this guide, we objectively compare the spectroscopic performance (FT-IR, ¹H NMR, and ¹³C NMR) of EAMN against its standard synthetic precursors: Ethyl cyanoacetate (ECA) and 3-(Dimethylamino)-2-methyl-2-propenal (DMAMP) . By understanding the causality behind these spectroscopic shifts, researchers can establish robust, real-time quality control workflows.
Mechanistic Rationale & Experimental Design
The most atom-economical and field-proven route to synthesize 2-aminonicotinates is via a multicomponent condensation reaction [1]. This approach leverages the highly reactive enamine system of DMAMP and the acidic methylene/nitrile functionalities of ECA. Ammonium acetate is introduced not merely as a buffer, but as the primary nitrogen donor required to close the pyridine ring.
The Causality of the Design:
Knoevenagel Condensation: The reaction initiates with the nucleophilic attack of the ECA methylene carbon on the aldehyde of DMAMP. Refluxing in ethanol ensures this transient adduct forms completely before cyclization.
Transamination & Cyclization: Ammonium acetate displaces the dimethylamino group. The newly formed primary amine then attacks the electrophilic nitrile carbon (C≡N) of the ECA fragment, driving an irreversible cyclization and subsequent aromatization into the stable pyridine core.
Workflow for the synthesis and spectroscopic validation of Ethyl 2-amino-5-methylnicotinate.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. The physical state changes and crude mass recovery inherently confirm the trajectory of the reaction prior to spectroscopic analysis.
Step-by-Step Workflow:
Reagent Assembly: In a 100 mL round-bottom flask, dissolve 10.0 mmol of Ethyl cyanoacetate [2] and 10.0 mmol of 3-(Dimethylamino)-2-methyl-2-propenal in 25 mL of absolute ethanol.
Nitrogen Incorporation: Add 15.0 mmol of ammonium acetate. Causality: An excess of ammonium acetate is required to drive the transamination equilibrium forward against the liberation of volatile dimethylamine.
Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. The solution will transition from pale yellow to deep orange, indicating the formation of the highly conjugated intermediate.
Precipitation & Isolation: Cool the mixture to 0 °C in an ice bath. The target EAMN will precipitate as a solid. Filter under vacuum and wash with cold ethanol (2 × 10 mL).
Purification: Recrystallize the crude solid from hot ethanol to yield analytically pure Ethyl 2-amino-5-methylnicotinate.
Spectroscopic Data Presentation & Comparison
The true validation of this synthesis lies in comparing the spectroscopic signatures of the final EAMN product against its ECA and DMAMP precursors.
FT-IR Spectroscopic Comparison
Infrared spectroscopy provides the most immediate, binary confirmation of cyclization. The transformation of the linear nitrile into a primary aromatic amine fundamentally alters the vibrational landscape.
Functional Group / Bond
Precursor: ECA (cm⁻¹)
Precursor: DMAMP (cm⁻¹)
Product: EAMN (cm⁻¹)
Diagnostic Significance
Nitrile (C≡N) Stretch
2265 (Strong, Sharp)
N/A
Absent
Complete disappearance confirms the nitrile carbon has been incorporated into the pyridine ring.
Primary Amine (N-H)
N/A
N/A
3450, 3310 (Doublet)
Emergence of symmetric/asymmetric stretching confirms the formation of the 2-amino group.
Carbonyl (C=O) Stretch
1745 (Aliphatic Ester)
1665 (Aldehyde)
1690 (Conjugated Ester)
The ester carbonyl shifts to a lower frequency (~1690 cm⁻¹) due to resonance conjugation with the newly formed aromatic ring.
Nuclear Magnetic Resonance (NMR) Comparison
NMR provides absolute structural connectivity. The transition from aliphatic/olefinic precursors to a fully aromatic pyridine ring induces massive deshielding effects.
¹H NMR Data Summary (400 MHz, CDCl₃ / DMSO-d₆)
Proton Assignment
Precursor Signals (ppm)
Product: EAMN Signals (ppm)
Causality & Structural Proof
Ester Ethyl (-CH₂-CH₃)
4.28 (q), 1.32 (t) [ECA]
4.25 (q), 1.30 (t)
Remains largely unchanged, proving the ester group survived the basic reflux conditions intact.
Aromatic Ring Protons
6.85 (s, =CH) [DMAMP]
8.05 (d, J=2 Hz, C6-H)7.85 (d, J=2 Hz, C4-H)
The massive downfield shift confirms aromatization. The small meta-coupling (J = 2.0 Hz) perfectly matches the 2,3,5-substitution pattern of the pyridine ring.
Amine Protons (-NH₂)
N/A
6.50 (br s, 2H)
Broad singlet confirms the primary amine. Exchanges with D₂O.
Methyl Group (-CH₃)
1.80 (s) [DMAMP]
2.15 (s)
Shifts downfield due to its direct attachment to the electron-withdrawing aromatic system (C5 position).
¹³C NMR Data Summary (100 MHz)
Carbon Assignment
Precursor Signals (ppm)
Product: EAMN Signals (ppm)
Causality & Structural Proof
Nitrile (C≡N)
113.8[ECA]
Absent
Confirms consumption of the cyano group.
C2 (Amine-bearing)
N/A
158.5
Highly deshielded due to the adjacent electronegative ring nitrogen and the exocyclic amino group.
C3 (Ester-bearing)
24.7 (-CH₂-) [ECA]
107.5
The aliphatic methylene carbon of ECA is now part of the aromatic ring, shifting downfield by >80 ppm.
Carbonyl (C=O)
163.0 [ECA]
167.5
Downfield shift reflects the cross-conjugation of the ester with the electron-rich 2-aminopyridine system.
Conclusion
By systematically comparing the spectroscopic profiles of Ethyl 2-amino-5-methylnicotinate against its precursors, researchers can establish a fail-safe analytical matrix. The complete eradication of the 2265 cm⁻¹ nitrile stretch in FT-IR, combined with the emergence of meta-coupled aromatic protons (~7.85 and 8.05 ppm) in ¹H NMR, provides unequivocal proof of successful multicomponent cyclization. Utilizing these specific markers prevents downstream failures when incorporating EAMN into complex pharmaceutical scaffolds.
References
Nouali, F., Kibou, Z., Boukoussa, B., Choukchou-Braham, N., Bengueddach, A., & Villemin, D. (2020). "Efficient multicomponent synthesis of 2-aminopyridines catalysed by basic mesoporous materials." Research on Chemical Intermediates, 46, 3179–3191.[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7764, Ethyl cyanoacetate." PubChem.[Link]
Validation
A Researcher's Guide to Evaluating Kinase Inhibitor Specificity: A Case Study with Ethyl 2-amino-5-methylnicotinate
In the landscape of drug discovery and chemical biology, the identification of potent and selective kinase inhibitors remains a cornerstone of therapeutic development.[1][2][3] Kinases, as central regulators of cellular...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and chemical biology, the identification of potent and selective kinase inhibitors remains a cornerstone of therapeutic development.[1][2][3] Kinases, as central regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer.[4] However, the high degree of conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1][5] A lack of specificity, often termed promiscuity, can lead to off-target effects and potential toxicity. Therefore, rigorous evaluation of a compound's kinase specificity is not just a recommendation but a critical step in its development pipeline.
This guide provides a comprehensive framework for assessing the specificity of a novel compound, using Ethyl 2-amino-5-methylnicotinate as a hypothetical test case. While this compound is not a known kinase inhibitor, we will treat it as a novel chemical entity emerging from a screening campaign. We will walk through the experimental design, choice of assay platforms, data interpretation, and the rationale behind each step, equipping researchers with the knowledge to thoroughly characterize their own compounds of interest.
The Imperative of Kinase Specificity Profiling
The journey of a potential kinase inhibitor from a primary screen hit to a validated tool compound or clinical candidate is paved with increasingly stringent assessments of its activity and selectivity.[2][3] Initial high-throughput screens may identify compounds that modulate the activity of a primary target kinase. However, this initial finding is merely the first step. A compound that appears potent in a single kinase assay may, upon broader testing, inhibit numerous other kinases, some of which could be structurally and functionally unrelated.[6]
Broad-spectrum inhibition is not always undesirable; some of the most successful kinase inhibitors are multi-targeted.[7] However, this polypharmacology must be a deliberate design feature, not an accidental discovery. Uncharacterized off-target activities can confound biological studies and lead to unexpected toxicities in a clinical setting. Therefore, the goal of specificity profiling is to build a comprehensive "fingerprint" of a compound's interactions across the human kinome.[3][6]
Designing a Kinase Specificity Panel: A Tiered Approach
A cost-effective and efficient strategy for evaluating a novel compound is a tiered approach to kinase profiling.[3][8] This involves an initial broad screen at a single high concentration, followed by more detailed dose-response studies on the identified "hits."
Tier 1: Single-Concentration Kinome-Wide Screen
The objective of the first tier is to cast a wide net and identify any potential interactions across a diverse panel of kinases. A single, relatively high concentration of the test compound (e.g., 1 or 10 µM) is screened against a large panel of kinases.[3] The selection of the kinase panel is crucial and should ideally include representatives from all major branches of the human kinome tree to provide a comprehensive overview of selectivity.[3]
Tier 2: IC50 Determination for Primary and Off-Target Hits
Any kinase that shows significant inhibition (e.g., >70%) in the Tier 1 screen should be subjected to a more detailed analysis in Tier 2.[3] This involves generating a full dose-response curve (typically 8-10 concentrations) to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against both its intended target and any off-targets.
Choosing the Right Kinase Assay Platform
A variety of in vitro kinase assay formats are available, each with its own advantages and limitations.[2][9][10] The choice of platform will depend on factors such as throughput, sensitivity, cost, and the specific information required.
Luminescence-Based Assays (ADP-Glo™ and Kinase-Glo®)
Luminescence-based assays are a popular choice for kinase inhibitor profiling due to their high sensitivity, broad applicability, and amenability to high-throughput screening.[4][9][11]
ADP-Glo™ Kinase Assay: This assay quantifies the amount of ADP produced during the kinase reaction.[4][11] The luminescent signal is directly proportional to kinase activity.[11][12] This is a robust and universal platform suitable for virtually any kinase.[11]
Kinase-Glo® Assay: This assay measures the amount of ATP remaining after the kinase reaction.[4][13] The luminescent signal is inversely proportional to kinase activity.[4][12]
Fluorescence-Based Assays
Fluorescence-based methods offer another sensitive and high-throughput approach to kinase activity measurement.[9][14]
Fluorescence Polarization (FP): FP assays measure the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger molecule.[15][16] In the context of kinase assays, this can be adapted to measure the binding of a fluorescently labeled substrate to a kinase or the interaction of an inhibitor with the kinase.[16][17][18]
Time-Resolved Förster Resonance Energy Transfer (TR-FRET): TR-FRET assays measure the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity. This can be used to detect the phosphorylation of a substrate by a kinase.
Radiometric Assays
Radiometric assays, which measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate, are considered the "gold standard" for their directness and robustness.[14][19][20][21][22] However, the requirement for handling and disposal of radioactive materials has led to the widespread adoption of non-radioactive methods for high-throughput applications.[19]
The following section outlines a detailed experimental workflow for assessing the kinase specificity of our hypothetical compound, Ethyl 2-amino-5-methylnicotinate.
Figure 2: Simplified kinome tree illustrating hypothetical targets of Ethyl 2-amino-5-methylnicotinate.
Beyond Biochemical Assays: The Importance of Cellular Confirmation
While in vitro biochemical assays are essential for determining a compound's intrinsic affinity for a panel of kinases, they do not fully recapitulate the complex environment of a living cell. [6]Factors such as cell permeability, intracellular ATP concentrations (which are typically much higher than the Km values used in biochemical assays), and the presence of scaffolding proteins can all influence a compound's activity and selectivity in a cellular context.
[6][23]
Therefore, it is crucial to validate the findings from biochemical assays in cell-based models. This can involve:
Target Engagement Assays: Techniques like NanoBRET™ can directly measure the binding of a compound to its target kinase in living cells.
[9][23]* Phosphorylation Assays: Western blotting or ELISA-based methods can be used to assess the phosphorylation status of the target kinase or its downstream substrates in cells treated with the inhibitor.
Cellular Viability Assays: In cancer cell lines known to be dependent on the activity of the target kinase, the inhibitor should demonstrate anti-proliferative or pro-apoptotic effects.
Conclusion
The evaluation of kinase inhibitor specificity is a multifaceted process that requires a systematic and tiered approach. By combining broad, single-concentration kinome screens with detailed dose-response analyses of identified hits, researchers can build a comprehensive selectivity profile for their compounds of interest. The choice of a robust and sensitive assay platform, such as the ADP-Glo™ kinase assay, is critical for generating high-quality, reproducible data.
It is imperative to remember that in vitro biochemical data, while foundational, is only one piece of the puzzle. Validating these findings in cellular and, eventually, in vivo models is essential for understanding the true pharmacological profile of a potential kinase inhibitor. Through this rigorous and multi-faceted evaluation, researchers can confidently advance the most promising and selective compounds in the drug discovery pipeline.
References
Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
Biochemical assays for kinase activity detection. Celtarys. [Link]
Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. PMC. [Link]
Lonza's PKLight protein kinase assay on the PHERAstar FS plate reader. BMG Labtech. [Link]
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]
What makes a kinase promiscuous for inhibitors?. PMC - NIH. [Link]
Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen. PMC. [Link]
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling - ACS Publications. [Link]
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. [Link]
Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]
Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]
Assay Development for Protein Kinase Enzymes. NCBI. [Link]
Promiscuous kinase inhibitors: When having more than one partner can be good. Signal Transduction and Targeted Therapy. [Link]
Kinase Assays with Myra. Bio Molecular Systems. [Link]
Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega. [Link]
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. [Link]
A structure-based tool to interpret the significance of kinase mutations in clinical next generation sequencing in cancer. PMC. [Link]
A high-throughput radiometric kinase assay. PMC. [Link]
(PDF) Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]
A Comparative Guide to the Synthesis of Ethyl 2-amino-5-methylnicotinate: A Traditional Multi-step Approach versus a Novel Catalytic Annulation
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-amino-5-methylnicotinate is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of a variet...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-5-methylnicotinate is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of a variety of pharmaceutical compounds and other biologically active molecules. The arrangement of the amino, ester, and methyl functionalities on the pyridine core makes it a versatile intermediate for further chemical modifications. This guide provides an in-depth comparison of two distinct synthetic pathways to this important molecule: a classical, multi-step approach rooted in established heterocyclic chemistry and a modern, streamlined synthesis utilizing a copper-catalyzed aminative aza-annulation. Through a detailed examination of their respective methodologies, experimental data, and overall efficiency, this document aims to equip researchers with the necessary insights to select the most suitable synthetic strategy for their specific needs.
Conventional Synthetic Pathway: A Multi-Step Approach via Guareschi-Thorpe Condensation
The traditional synthesis of Ethyl 2-amino-5-methylnicotinate is a testament to the foundational reactions of heterocyclic chemistry. This pathway, while robust and reliable, typically involves multiple steps, including the initial construction of a pyridone ring via the Guareschi-Thorpe condensation, followed by a series of functional group interconversions to arrive at the final product.
The Guareschi-Thorpe condensation is a classic method for synthesizing 2-pyridones from a β-dicarbonyl compound and a cyanoacetamide in the presence of a base.[1][2][3] To achieve the desired substitution pattern of the target molecule, a carefully selected β-ketoester is required. Subsequent chemical transformations are then necessary to convert the resulting cyanopyridone into the desired aminonicotinate.
Experimental Protocol: Conventional Pathway
Step 1: Synthesis of 2-Hydroxy-5-methyl-3-cyanopyridine
This initial step involves the Guareschi-Thorpe condensation of ethyl 2-methylacetoacetate with cyanoacetamide.
In a flask equipped with a reflux condenser and a gas trap, carefully add 2-hydroxy-5-methyl-3-cyanopyridine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
Heat the mixture to reflux for 3-4 hours.
After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice.
The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-chloro-5-methyl-3-cyanopyridine.
Step 3: Amination of the 2-Chloropyridine
The chloro group is displaced by an amino group via nucleophilic aromatic substitution.
In a sealed pressure vessel, combine 2-chloro-5-methyl-3-cyanopyridine (1.0 eq), concentrated aqueous ammonia, and a catalytic amount of copper(II) sulfate.
Heat the mixture to 140-150 °C for 10-12 hours.
After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated.
Purification by column chromatography yields 2-amino-5-methyl-3-cyanopyridine.
Step 4: Hydrolysis of the Nitrile and Esterification
The final step involves the conversion of the cyano group to an ethyl ester.
A mixture of 2-amino-5-methyl-3-cyanopyridine (1.0 eq) in ethanol and concentrated sulfuric acid is heated to reflux for 8-10 hours.
After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution).
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
The crude product is purified by recrystallization or column chromatography to give Ethyl 2-amino-5-methylnicotinate.
Caption: Workflow for the conventional synthesis of Ethyl 2-amino-5-methylnicotinate.
A Novel Synthetic Pathway: Copper-Catalyzed Aminative Aza-Annulation
In contrast to the multi-step classical approach, modern organic synthesis often seeks more direct and efficient routes to complex molecules. A recently developed copper(I)-catalyzed aminative aza-annulation of enynyl azides provides a streamlined, single-step method to construct the 5-aminonicotinate core.[4][5][6] This innovative strategy significantly reduces the number of synthetic steps, potentially leading to higher overall yields and improved atom economy.
The key to this pathway is the synthesis of a specific (E)-2-en-4-ynyl azide precursor, which then undergoes a copper-catalyzed cyclization with an aminating agent to directly form the desired product.
Experimental Protocol: Novel Pathway
Step 1: Synthesis of the (E)-Enynyl Azide Precursor
This step involves the creation of the key starting material for the annulation reaction. This can be achieved through a Morita–Baylis–Hillman (MBH) reaction of an appropriate acetylenic aldehyde, followed by conversion of the resulting alcohol to the azide.[7]
Perform a Morita–Baylis–Hillman reaction between propiolaldehyde (1.0 eq) and ethyl acrylate (1.2 eq) using DABCO as a catalyst to yield the corresponding allylic alcohol.
The resulting alcohol is then mesylated using mesyl chloride and triethylamine.
The crude mesylate is treated with sodium azide in DMF to afford the (E)-ethyl 2-(azidomethyl)pent-2-en-4-ynoate precursor.
Step 2: Cu(I)-Catalyzed Aminative Aza-Annulation
This is the key bond-forming step where the pyridine ring is constructed in a single transformation.
Dissolve the protected aminonicotinate in dichloromethane.
Add triflic acid and stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
The reaction is then carefully neutralized, and the product is extracted, dried, and purified to yield Ethyl 2-amino-5-methylnicotinate.[6]
Caption: Workflow for the novel synthesis of Ethyl 2-amino-5-methylnicotinate.
Comparative Analysis
The two synthetic pathways are compared below based on several key performance indicators. The data for the conventional pathway is estimated based on typical yields for each reaction type, while the data for the novel pathway is based on reported yields for similar substrates in the literature.[1][4]
Parameter
Conventional Pathway
Novel Pathway
Number of Steps
4
3
Overall Yield (estimated)
25-35%
50-60%
Reaction Time
30-40 hours
10-15 hours
Key Reagents & Conditions
POCl₃, high pressure amination, strong acids
Cu(I) catalyst, NFSI, mild heating
Atom Economy
Lower, due to multiple steps and protecting groups
Higher, due to convergent synthesis
Purification
Multiple chromatographic purifications
Fewer purification steps
Green Chemistry Aspects
Use of hazardous reagents (POCl₃), high energy input
Use of a catalyst, potentially milder conditions
Scalability
Established but can be challenging due to multiple steps
Potentially more scalable due to fewer steps
Discussion
The conventional pathway , while lengthy, relies on well-understood and widely practiced organic reactions. The Guareschi-Thorpe condensation is a robust method for creating the initial pyridine ring, and the subsequent functional group manipulations are standard procedures in many organic synthesis laboratories. However, this route suffers from a lower overall yield due to the cumulative losses over four steps. The use of harsh reagents like phosphorus oxychloride and the need for high-pressure amination also present safety and environmental concerns.
The novel pathway offers a significant improvement in terms of efficiency and elegance. The copper-catalyzed aminative aza-annulation allows for the direct construction of the highly functionalized pyridine ring in a single step with good to excellent yields.[5][6] This approach not only reduces the number of synthetic operations but also improves the overall yield and atom economy. The milder reaction conditions and the use of a catalytic amount of copper make this a more environmentally benign and potentially more cost-effective method, especially for larger-scale synthesis. The main challenge for this route lies in the synthesis of the enynyl azide precursor, which itself requires a multi-step sequence. However, the overall convergence and efficiency of the annulation step make it a highly attractive alternative.
Conclusion
The validation of a new synthetic pathway for Ethyl 2-amino-5-methylnicotinate highlights the continuous evolution of synthetic organic chemistry. While the conventional multi-step synthesis provides a reliable, albeit less efficient, route to the target molecule, the novel copper-catalyzed aminative aza-annulation presents a more streamlined, efficient, and greener alternative. For researchers and drug development professionals, the choice between these pathways will depend on factors such as the desired scale of synthesis, available resources, and the importance of factors like overall yield, cost, and environmental impact. The novel catalytic approach, with its significant advantages in efficiency and sustainability, represents a promising direction for the future synthesis of this and other valuable heterocyclic building blocks.
References
Reddy, C. R., et al. (2015). Aza-Annulation of Enynyl Azides: A New Approach to Substituted Pyridines. Organic Letters, 17(5), 1256–1259. Available at: [Link]
Reddy, C. R., et al. (2015). Aza-Annulation of Enynyl Azides: A New Approach to Substituted Pyridines. American Chemical Society Publications. Available at: [Link]
Reddy, C. R., Prajapti, S. K., & Ranjan, R. (2018). Cu(I)-Catalyzed Aminative Aza-Annulation of Enynyl Azide using N-Fluorobenzenesulfonimide: Synthesis of 5-Aminonicotinates. Organic Letters, 20(10), 3128–3131. Available at: [Link]
Organic Chemistry Portal. (2018). Cu(I)-Catalyzed Aminative Aza-Annulation of Enynyl Azide using N-Fluorobenzenesulfonimide: Synthesis of 5-Aminonicotinates. Organic Chemistry Portal. Available at: [Link]
Reddy, C. R., Prajapti, S. K., & Ranjan, R. (2018). Cu(I)-Catalyzed Aminative Aza-Annulation of Enynyl Azide using N-Fluorobenzenesulfonimide: Synthesis of 5-Aminonicotinates. American Chemical Society Publications. Available at: [Link]
Reddy, C. R., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. Available at: [Link]
Reddy, C. R., Prajapti, S. K., & Ranjan, R. (2018). Cu(I)-Catalyzed Aminative Aza-Annulation of Enynyl Azides using N-Fluorobenzenesulfonimide: Synthesis of 5-Aminonicotinates. Organic Letters, 20(10), 3128–3131. Available at: [Link]
Reddy, C. R., et al. (2021). Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives. National Institutes of Health. Available at: [Link]
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